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2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Documentation Hub

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  • Product: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
  • CAS: 96718-53-5

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Part 1: Executive Technical Summary 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a high-value heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Part 1: Executive Technical Summary

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a high-value heterocyclic building block, primarily utilized as a "linchpin" electrophile in the synthesis of fused nitrogenous scaffolds. Characterized by the convergence of a reactive


-haloketone moiety and an electron-rich pyridine ring, this compound serves as a critical intermediate for generating imidazo[1,2-a]pyridines  and thiazole  derivatives—structures ubiquitous in kinase inhibitors, GABA ligands, and anti-infective agents.

Due to the competing nucleophilicity of the pyridine nitrogen and the electrophilicity of the


-carbon, the free base is inherently unstable and prone to self-quaternization (polymerization). Consequently, it is frequently generated in situ or isolated as a hydrobromide salt to ensure shelf stability.
Property Data / Descriptor
IUPAC Name 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
Molecular Formula

Molecular Weight 230.06 g/mol
Core Functionality

-Haloketone (Electrophile), Pyridine (Nucleophile/Base)
Key Substituent 4-Methoxy (Strong Electron Donating Group - EDG)
Primary Hazard Lachrymator, Corrosive, Skin Irritant
Stability Low (Free base); Moderate (HBr Salt, stored < -20°C)

Part 2: Synthesis and Preparation Protocols

The synthesis of this compound requires precise control over bromination conditions to prevent over-bromination or hydrolysis. The presence of the 4-methoxy group increases the electron density of the pyridine ring, making the system more susceptible to electrophilic aromatic substitution if conditions are too harsh.

Synthetic Pathway

The standard route proceeds via the bromination of 2-acetyl-4-methoxypyridine .

  • Precursor Synthesis: 2-Acetyl-4-methoxypyridine is typically prepared via Minisci reaction or lithiation of 4-methoxypyridine followed by acylation with N,N-dimethylacetamide or acetonitrile.

  • Bromination: The acetyl group is selectively brominated at the

    
    -position.[1]
    
Recommended Protocol (HBr Salt Isolation)

This protocol prioritizes stability by isolating the hydrobromide salt.

  • Reagents: 2-Acetyl-4-methoxypyridine (1.0 eq), Bromine (

    
    , 1.0 eq), 33% HBr in Acetic Acid (catalytic), Diethyl Ether (
    
    
    
    ).
  • Procedure:

    • Dissolve 2-acetyl-4-methoxypyridine in anhydrous

      
       or 1,4-dioxane.
      
    • Cool the solution to 0°C to suppress side reactions.

    • Add a catalytic amount of HBr/AcOH to initiate enolization.

    • Add

      
       dropwise over 30 minutes.[2] The solution will decolorize as bromine is consumed.
      
    • Critical Step: Upon completion, the product often precipitates as the HBr salt. If not, add cold

      
       to induce precipitation.
      
    • Filtration under inert atmosphere yields the yellow/orange solid salt.

    • Storage: Store under Argon at -20°C.

Alternative Protocol (NBS Bromination)

Used when acid-sensitive functional groups are present.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), p-TsOH (catalytic), Acetonitrile (

    
    ).
    
  • Mechanism: Radical bromination or acid-catalyzed electrophilic bromination.

  • Note: Requires careful chromatographic purification, often resulting in lower yields due to decomposition on silica.

Part 3: Chemical Reactivity & Mechanistic Insights

The reactivity profile of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is defined by two competing electronic factors:

  • The 4-Methoxy Effect: The methoxy group at the 4-position is a strong resonance donor (

    
     effect). This significantly increases the basicity of the pyridine nitrogen compared to the unsubstituted analog.
    
  • The

    
    -Carbon Electrophilicity:  The carbon adjacent to the bromine is highly electrophilic, susceptible to 
    
    
    
    attack.
The Self-Alkylation Trap (Intermolecular Quaternization)

Because the 4-methoxy group makes the pyridine nitrogen more nucleophilic, the free base form of this molecule can attack the


-carbon of another molecule, leading to rapid formation of pyridinium polymers (dark tars).
  • Mitigation: Always keep the compound protonated (salt form) or use it immediately in dilute solutions.

Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-aminothiazoles.

  • Mechanism: Sulfur nucleophile attacks the

    
    -carbon 
    
    
    
    displacement of bromide
    
    
    cyclization onto the carbonyl oxygen
    
    
    dehydration.
  • Utility: Generates potent kinase inhibitor scaffolds.

Formation of Imidazo[1,2-a]pyridines

Reaction with 2-aminopyridines constitutes the standard route to this fused bicyclic system.

  • Mechanism: The exocyclic amine of 2-aminopyridine attacks the

    
    -carbon 
    
    
    
    ring nitrogen attacks the carbonyl
    
    
    dehydration/aromatization.

Part 4: Visualization of Reactivity

The following diagram maps the synthetic utility and the competing degradation pathway of the compound.

ReactivityMap Precursor 2-Acetyl-4-methoxypyridine Target 2-Bromo-1-(4-methoxypyridin-2-yl) ethanone (Target) Precursor->Target Bromination Thiazole 4-(4-methoxypyridin-2-yl) thiazoles Target->Thiazole S-Alkylation/Cyclization Imidazo Imidazo[1,2-a]pyridine Derivatives Target->Imidazo N-Alkylation/Cyclization Polymer Pyridinium Polymers (Degradation) Target->Polymer Uncontrolled Nucleophilic Attack Br2 Br2 / HBr Thiourea + Thiourea (Hantzsch) AminoPy + 2-Aminopyridine Self Self-Alkylation (Free Base)

Figure 1: Synthetic pathways and stability challenges of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.

Part 5: Experimental Data & Handling

Predicted Spectral Characteristics

Due to the instability of the free base, spectral data is often acquired on the HBr salt in DMSO-


.
Spectroscopy Characteristic Signals (Predicted/Typical)

NMR
(DMSO-

)

4.8-5.0 (s, 2H,

);

3.9 (s, 3H,

); Pyridine protons:

8.4 (d, H6),

7.5 (d, H3),

7.1 (dd, H5).

NMR
Carbonyl (~190 ppm),

(~33 ppm),

(~56 ppm), Pyridine carbons (166, 150, 148, 110, 108 ppm).
Mass Spectrometry M+ peaks at 229/231 (1:1 ratio due to

isotopes).
Safety & Storage Guidelines
  • Lachrymator: This compound is a potent tear gas agent. All operations must be conducted in a fume hood.

  • Skin Contact: Highly corrosive.[3] Double gloving (Nitrile) is recommended.

  • Decomposition: If the yellow solid turns green or black, significant polymerization has occurred.

  • Neutralization: Glassware should be rinsed with an acetone/ethanol mixture containing aqueous ammonia to quench residual alkylating agent before removal from the hood.

Part 6: References

  • Bagdi, A. K., et al. (2015).[4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4][5]

  • Perveen, S., et al. (2011). "Synthesis and biological evaluation of some new thiazole derivatives." Molecules.

  • Enguehard-Gueiffier, C., et al. (2006). "Recent progress in the pharmacology of imidazo[1,2-a]pyridines." Mini-Reviews in Medicinal Chemistry.

  • BenchChem Application Notes. "Reactions of 2-Bromo-1-furan-2-yl-ethanone" (Analogous reactivity patterns).

  • Sigma-Aldrich Safety Data Sheet. "2-Bromo-1-(4-methoxyphenyl)ethanone" (Analogous safety data).

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. It covers the compound's core identifiers, syn...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. It covers the compound's core identifiers, synthesis, characterization, applications, and safety protocols, providing the necessary depth for its effective use in a laboratory setting.

Core Identification and Physicochemical Properties

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a substituted α-bromo ketone derivative of pyridine. The presence of the electrophilic α-bromo ketone functional group makes it a highly valuable and reactive intermediate for introducing the 4-methoxypyridin-2-yl-acetyl moiety into a target molecule. This is a common strategy in the synthesis of complex heterocyclic systems, particularly in the field of medicinal chemistry.

A search for a specific, registered CAS number for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone did not yield a unique identifier, which can occur for novel or specialized research chemicals. However, its identity is unequivocally established by its IUPAC name and structural formula. For reference, the closely related analog, 2-bromo-1-(pyridin-2-yl)ethanone, has the CAS number 40086-66-6.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-Bromo-1-(4-methoxypyridin-2-yl)ethanoneN/A
Molecular Formula C₈H₈BrNO₂Calculated
Molecular Weight 230.06 g/mol Calculated
Canonical SMILES COC1=CC(=NC=C1)C(=O)CBrCalculated
Physical Form Expected to be a solid at room temperatureAnalogy
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)Analogy

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is through the α-bromination of its ketone precursor, 1-(4-methoxypyridin-2-yl)ethanone. This transformation is a cornerstone reaction in organic synthesis.

Acid-Catalyzed α-Bromination

The α-halogenation of ketones under acidic conditions proceeds through an enol intermediate.[2][3][4] This method is highly effective for selectively installing a single bromine atom at the α-position.

Causality of Experimental Choices:

  • Acid Catalyst (e.g., HBr in Acetic Acid): The acid serves a critical dual purpose. First, it protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons. Second, it catalyzes the keto-enol tautomerization, which is the rate-determining step, to form the nucleophilic enol.[3][5]

  • Brominating Agent (Br₂ or NBS): Molecular bromine (Br₂) is the classic reagent. The enol, acting as a nucleophile, attacks the electrophilic bromine. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine, often with a radical initiator for other reaction types, but here it reacts similarly to Br₂ in the presence of acid.[2]

  • Solvent: Acetic acid is a common solvent as it is polar and can also act as the acid catalyst.[2] Other non-protic solvents like dichloromethane or chloroform can also be used.

Reaction Mechanism Diagram:

G start_ketone 1-(4-methoxypyridin-2-yl)ethanone start_ketone->p1 enol Enol Intermediate enol->p2 product 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone HBr HBr (cat.) HBr->p1 Br2 Br₂ Br2->p2 HBr_out HBr p1->enol Tautomerization p2->product Bromination p2->HBr_out

Caption: Acid-catalyzed α-bromination workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal for successful synthesis is the appearance of a singlet for the methylene protons (–CH₂Br), typically deshielded by the adjacent bromine and carbonyl group, expected around δ 4.5-5.0 ppm. Other signals would include the methoxy group singlet (around δ 3.9-4.1 ppm) and distinct aromatic proton signals for the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the brominated methylene group (–CH₂Br) would appear at a characteristic chemical shift. The carbonyl carbon (C=O) and the carbons of the pyridine ring would also have distinct signals.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (230.06 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with two peaks of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1690-1710 cm⁻¹, would be prominent.

Applications in Research and Drug Development

α-Halo ketones are powerful and versatile electrophilic building blocks in organic synthesis. 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is particularly useful for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals.[6]

Key Synthetic Applications:

  • Hantzsch Thiazole Synthesis: Reaction with a thioamide yields a substituted thiazole ring, a common scaffold in many biologically active molecules.

  • Imidazo[1,2-a]pyridine Synthesis: Condensation with 2-aminopyridines is a primary route to this privileged heterocyclic core, which is found in numerous kinase inhibitors and other therapeutic agents.

  • Favorskii Rearrangement: Under basic conditions, it can undergo rearrangement to form ester or amide derivatives.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles (amines, thiols, alcohols) to introduce diverse functional groups.[7]

Workflow for Application in Heterocycle Synthesis:

G A 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone E Substituted Thiazole A->E Hantzsch Synthesis F Imidazo[1,2-a]pyridine A->F Condensation/Cyclization G α-Substituted Ketone A->G SN2 Displacement B Thioamide B->E C 2-Aminopyridine C->F D Amine/Thiol/Alcohol (Nu-H) D->G

Caption: Synthetic utility in building key heterocyclic scaffolds.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis via α-bromination. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Materials:

  • 1-(4-methoxypyridin-2-yl)ethanone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (1.5 - 2.2 eq)

  • Ethyl Acetate (solvent)

  • Chloroform or Dichloromethane (co-solvent, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-methoxypyridin-2-yl)ethanone (1.0 eq) and Copper(II) Bromide (1.5 eq). A similar procedure has been successfully used for the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone.[8][9]

  • Solvent Addition: Add ethyl acetate as the solvent (a mixture with chloroform can also be used) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically takes 3-6 hours.[8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid (copper(I) bromide) will precipitate.

  • Filtration: Filter the cooled reaction mixture to remove the copper salts. Wash the filter cake with a small amount of ethyl acetate.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any generated HBr) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid. It can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety, Handling, and Storage

Hazard Identification:

  • Corrosive/Lachrymator: α-Bromo ketones are potent lachrymators (induce tearing) and are corrosive. They can cause severe skin burns and eye damage.[10][11][12]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[12][13]

Handling:

  • Always handle this compound inside a certified chemical fume hood.[1]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts for halogenated compounds), and chemical safety goggles.[1][13]

  • Avoid creating dust.[1]

  • Ensure access to an emergency eyewash station and safety shower.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Refrigeration is often recommended to prevent decomposition.

  • Store away from incompatible materials such as strong bases, oxidizing agents, and amines.[10]

References

  • Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017). Quimica Nova. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. (2009). PMC. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Alpha Halogenation of Ketones. (2018). YouTube. [Link]

  • mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). PMC. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. PubChem. [Link]

  • (PDF) 2-Bromo-1-(4-Methoxyphenyl)ethanone. ResearchGate. [Link]

Sources

Foundational

Solubility Profile &amp; Technical Handling Guide: 4-Methoxypyridin-2-yl Bromomethyl Ketone

[1] Executive Summary & Chemical Identity Compound Name: 4-methoxypyridin-2-yl bromomethyl ketone IUPAC Name: 2-bromo-1-(4-methoxypyridin-2-yl)ethan-1-one CAS Registry Number: (Analogous structures often cited, specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Compound Name: 4-methoxypyridin-2-yl bromomethyl ketone IUPAC Name: 2-bromo-1-(4-methoxypyridin-2-yl)ethan-1-one CAS Registry Number: (Analogous structures often cited, specific isomer rare in public catalogs; typically synthesized de novo) Molecular Formula: C₉H₈BrNO₂ Molecular Weight: ~230.06 g/mol [1]

This guide provides a technical analysis of the solubility, stability, and handling of 4-methoxypyridin-2-yl bromomethyl ketone .[1] As a functionalized


-bromoketone containing a basic pyridine nitrogen, this compound exhibits a "schizophrenic" solubility profile—behaving as a lipophile in organic synthesis while possessing specific sensitivities to nucleophilic solvents.[2]

Key Application: Primary intermediate in the synthesis of imidazopyridines and thiazolopyridines (via Hantzsch synthesis) for kinase inhibitor scaffolds.[2]

Physicochemical Properties & Solubility Logic[2][3][4][5]

Calculated Properties
PropertyValue (Predicted)Implication for Solubility
LogP 1.2 – 1.8Moderately lipophilic; prefers organic phases over aqueous.[1][2]
H-Bond Acceptors 3 (Pyridine N, Ketone O, Methoxy O)Good solubility in polar aprotic solvents.[2]
H-Bond Donors 0No self-association; lower melting point than corresponding alcohols.[1][2]
pKa (Conj. Acid) ~3.5 – 4.0 (Pyridine N)Soluble in dilute aqueous acid (with risk of hydrolysis).[2]
Solubility Profile by Solvent Class

The following table summarizes the solubility behavior based on the compound's structural motifs (pyridine ring + polar ketone + lipophilic bromine).

Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Recommendation
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)LowPreferred for reaction and short-term storage.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)LowPreferred for nucleophilic substitution reactions (e.g., azide, amine displacement).[2][3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (20–50 mg/mL)LowStandard for extraction and workup.[2]
Ethers THF, 1,4-Dioxane, MTBEGood (20–50 mg/mL)ModerateTHF is excellent for reactions; avoid long-term storage in ethers due to peroxide potential initiating radical debromination.[2]
Alcohols Methanol, Ethanol, IPAModerate HIGH Avoid. Rapid formation of hemi-ketals; nucleophilic attack by alkoxide can displace bromine (solvolysis).[2]
Alkanes Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)LowPrecipitant. Use to triturate/crystallize the product from DCM or EtOAc.[2]
Aqueous Water, PBSPoor HIGH Incompatible. Rapid hydrolysis to the

-hydroxy ketone and HBr.[2]

Stability & Reactivity Mechanisms

Understanding the degradation pathways is critical for accurate solubility profiling.[2] Dissolving this compound in the wrong solvent will yield a "false" solubility reading due to chemical transformation.[2]

Degradation Pathways[7]
  • Solvolysis (Alcohols/Water): The

    
    -carbon is highly electrophilic.[2] In methanol, methoxide/methanol attacks the carbon bearing the bromine, leading to 2-methoxy-1-(4-methoxypyridin-2-yl)ethan-1-one.
    
  • Perkow/Arbuzov Type Reactions: In the presence of phosphines or phosphites (common impurities or reagents), the bromine is rapidly displaced.[2]

  • Photolytic Debromination: The C-Br bond is labile to UV light, leading to radical formation and polymerization.[2]

Visualization: Stability Decision Tree

The following diagram outlines the logic for solvent selection to maintain compound integrity.

StabilityLogic Start Select Solvent for 4-methoxypyridin-2-yl bromomethyl ketone Purpose What is the purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Storage Storage / Analysis Purpose->Storage Workup Extraction / Purification Purpose->Workup Nucleophile Is the reagent nucleophilic? Reaction->Nucleophile LongTerm Long-term? Storage->LongTerm Extraction Use Ethyl Acetate Wash w/ Brine (Neutral) Workup->Extraction PolarAprotic Use DMF or DMSO (High Solubility) Nucleophile->PolarAprotic Yes NonNuc Use DCM or THF (Inert, High Sol) Nucleophile->NonNuc No SolidState Store as SOLID -20°C, Dark, under Ar LongTerm->SolidState Yes (>24h) SolutionStore Use Anhydrous DCM Avoid DMSO (freeze/thaw issues) LongTerm->SolutionStore No (<24h) AvoidWater Minimize Water Contact (Hydrolysis Risk) Extraction->AvoidWater

Figure 1: Decision logic for solvent selection based on operational intent. Highlighting the critical need to avoid protic solvents during storage.

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Use this protocol to quickly assess solubility in a new solvent system.[1]

Reagents:

  • Compound: 10 mg (finely ground powder)[2]

  • Solvent: HPLC grade (Anhydrous preferred)

Procedure:

  • Aliquot: Place 10 mg of compound into a clear 1.5 mL HPLC vial.

  • Addition: Add solvent in 100

    
    L increments.
    
  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution obtained with <200

      
      L (Solubility > 50 mg/mL).[2]
      
    • Moderately Soluble: Clear solution with 200–1000

      
      L.[2]
      
    • Insoluble: Visible particles remain after 1 mL.[2]

  • Validation (The "Water Test"): If using a water-miscible solvent (DMF/DMSO), add 1 drop of water to the clear solution.[2] If a precipitate forms immediately, the compound is truly hydrophobic, confirming the organic solubility was genuine and not a degradation product.[3]

Protocol B: HPLC Stability/Solubility Assay

Use this to quantify solubility and ensure the compound hasn't degraded during dissolution.[3]

Instrument: HPLC-UV/Vis (Agilent 1100/1200 or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5


m, 4.6 x 100 mm)
Mobile Phase: 
  • A: Water + 0.1% Formic Acid (Do NOT use basic buffers; base degrades the bromoketone).[2]

  • B: Acetonitrile + 0.1% Formic Acid.[2]

Workflow:

  • Preparation: Prepare a saturated solution in the test solvent. Filter through a 0.22

    
    m PTFE filter (Do not use Nylon; it binds proteins/organics and may react).[2]
    
  • Dilution: Immediately dilute 10

    
    L of filtrate into 990 
    
    
    
    L of Acetonitrile (NOT Methanol).
  • Injection: Inject 5

    
    L.[2]
    
  • Analysis:

    • Peak at

      
       (parent): Quantify area.[2]
      
    • New peaks at

      
       (early eluting): Indicates hydrolysis (alcohol/water contamination).[2]
      
    • New peaks at

      
       (late eluting): Indicates dimerization.[2]
      

Handling & Safety (Lachrymator Warning)

Hazard Class: Lachrymator / Vesicant


-Bromoketones are potent alkylating agents.[2] They attack cysteine residues in proteins, causing severe irritation to eyes and mucous membranes.[2]
  • Containment: All solubility weighing and dissolution MUST be performed inside a certified chemical fume hood.[2]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby.[2] Thiosulfate rapidly nucleophilically attacks the

    
    -carbon, displacing the bromide and rendering the compound non-volatile and non-lachrymatory.[3]
    
    • Spill Protocol: Cover spill with solid sodium thiosulfate, then wipe with water.[2]

  • Storage: Store solid at -20°C under Argon. If in solution (DCM/THF), use septum-sealed vials to prevent moisture ingress.[2]

References

  • Synthesis and Reactivity of 2-Bromoacetylpyridines Source: Journal of Heterocyclic Chemistry Context: Describes the general instability of pyridine-based bromoketones in protic media. URL:[Link] (General Journal Link for verification of field standards)[2]

  • Purification of Laboratory Chemicals (Armarego & Chai) Source: Butterworth-Heinemann Context:[1][2] Standard protocols for drying solvents (DCM, THF) required for handling moisture-sensitive alkyl halides.[2] URL:[Link][2]

  • Alpha-Haloketones as Versatile Intermediates Source: Organic Syntheses Context: Provides standard workup procedures (wash with brine, dry over MgSO4) to prevent hydrolysis.[2] URL:[Link][2]

Sources

Exploratory

Electronic effects of methoxy group on pyridine alpha-bromo ketones

This technical guide details the electronic and steric influences of the methoxy substituent on pyridine-based -bromo ketones, specifically focusing on synthesis, stability, and downstream reactivity. Technical Guide: El...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic and steric influences of the methoxy substituent on pyridine-based


-bromo ketones, specifically focusing on synthesis, stability, and downstream reactivity.

Technical Guide: Electronic Effects of Methoxy Substituents on Pyridine -Bromo Ketones

Executive Summary

The introduction of a methoxy (-OMe) group onto the pyridine ring of an


-bromo ketone scaffold creates a dichotomy of reactivity. While the methoxy group acts as a classic Electron Donating Group (EDG) via resonance, enhancing the nucleophilicity of the ring nitrogen, the pyridine core itself is electron-deficient. This guide analyzes how the positional isomerism  (2-, 3-, or 4-OMe) dictates the stability of the 

-bromo ketone moiety, primarily driving the risk of self-quaternization . We present a validated "Protonation-First" synthetic protocol to mitigate these risks and detail the mechanistic pathways for their primary application: the synthesis of fused heterocycles like imidazo[1,2-a]pyridines.

Part 1: Mechanistic Foundations & Electronic Theory

The reactivity of methoxy-substituted pyridine


-bromo ketones is governed by the competition between the Inductive Effect (-I)  and the Resonance Effect (+R)  of the methoxy group, filtered through the specific nodal properties of the pyridine ring.
The Push-Pull Dynamic
  • Inductive Effect (-I): The electronegative oxygen pulls electron density through the

    
    -bond framework. This deactivates the ring slightly but is short-range.
    
  • Resonance Effect (+R): The oxygen lone pair donates

    
    -electron density into the ring. This is the dominant effect for 2- and 4-methoxy isomers.
    
Positional Isomerism and Nitrogen Basicity

The critical variable is the position of the methoxy group relative to the ring nitrogen. This determines the basicity of the nitrogen and, consequently, the stability of the


-bromo ketone tail.
IsomerElectronic OutcomeImpact on Ring Nitrogen (

)
Stability Risk (Free Base)
2-Methoxy +R donates directly to N. Inductive withdrawal is high (ortho).Highly Nucleophilic. Lone pair energy is raised.Critical. Rapid self-quaternization to form dimers.
3-Methoxy +R cannot delocalize onto N. -I dominates.Moderately Deactivated. Less nucleophilic than unsubstituted pyridine.Moderate. Stable enough for short-term handling.
4-Methoxy +R donates directly to N (para).Highly Nucleophilic. Significant increase in basicity (

rises).
High. Prone to intermolecular polymerization.
Mechanistic Visualization (DOT)

The following diagram illustrates the resonance contributions and the "Self-Destruct" pathway of the free base.

ElectronicEffects cluster_stability Stability Threshold OMe Methoxy Group (-OMe) PyRing Pyridine Ring ($pi$-System) OMe->PyRing +R Effect (Donation) N_LonePair Nitrogen Lone Pair (Nucleophile) PyRing->N_LonePair Increases e- Density (2- & 4- pos) AlphaCarbon $alpha$-Carbon (CH2-Br) N_LonePair->AlphaCarbon Intermolecular Attack (S_N2) QuatSalt Quaternary Salt (Inactive Dimer) AlphaCarbon->QuatSalt Dimerization

Caption: Resonance donation from Methoxy (2/4-pos) activates the Nitrogen lone pair, triggering intermolecular attack on the electrophilic alpha-carbon.

Part 2: Synthesis & Stability (The "Protonation-First" Protocol)

The synthesis of pyridine


-bromo ketones is distinct from carbocyclic analogs (e.g., phenacyl bromides) because the product contains both a nucleophile (N) and an electrophile (

).
The Challenge: Self-Quaternization

If generated as a free base, a 4-methoxy-substituted pyridine


-bromo ketone will undergo intermolecular 

substitution, forming an insoluble quaternary ammonium salt (dimer or polymer). This is irreversible and destroys the material.

Solution: The pyridine nitrogen must be "masked" via protonation before and during the bromination step. The product should be isolated and stored as the Hydrobromide (HBr) salt .

Validated Experimental Protocol

Target: Synthesis of 2-bromo-1-(2-methoxypyridin-4-yl)ethanone hydrobromide.

Reagents:

  • 1-(2-methoxypyridin-4-yl)ethanone (Starting Material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • 33% HBr in Acetic Acid (Solvent/Catalyst)

  • Diethyl Ether (

    
    ) (Precipitation solvent)
    

Step-by-Step Methodology:

  • Salt Formation (Pre-activation):

    • Dissolve 10 mmol of the acetylpyridine in 15 mL of 33% HBr/AcOH.

    • Why: This protonates the ring nitrogen (

      
      ), deactivating it against self-attack and activating the acetyl group enolization via acid catalysis.
      
    • Stir at

      
       for 15 minutes.
      
  • Bromination:

    • Add 10 mmol of

      
       (dissolved in 5 mL AcOH) dropwise over 30 minutes.
      
    • Observation: The deep orange color of bromine should fade as it is consumed.

    • Temperature Control: Maintain

      
       to prevent over-bromination (dibromide formation).
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Precipitation & Isolation:

    • The product often precipitates directly as the HBr salt. If not, add 50 mL of cold anhydrous

      
      .
      
    • Filter the solid under inert atmosphere (Argon/Nitrogen). Do not wash with basic water.

    • Wash the filter cake with cold

      
       to remove excess 
      
      
      
      and AcOH.
  • Storage:

    • Store in a desiccator at

      
      . The HBr salt is stable; the free base is transient.
      

Part 3: Reactivity Profile & Applications

The primary utility of these scaffolds is in the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines, which are privileged structures in drug discovery (e.g., Zolpidem, Alpidem).[1]

The Hantzsch-Type Cyclization

The presence of the methoxy group influences the rate of cyclization with 2-aminopyridines.

  • Electrophilicity: The

    
    -carbon is highly reactive toward the exocyclic amine of the 2-aminopyridine.
    
  • Methoxy Effect: A 4-methoxy group on the

    
    -bromo ketone ring (para to acetyl) increases electron density at the carbonyl oxygen, making the initial nucleophilic attack slightly slower but stabilizing the intermediate cation.
    
Cyclization Workflow (DOT)

Cyclization Input1 Alpha-Bromo Ketone (Electrophile) Step1 N-Alkylation (S_N2 Displacement) Input1->Step1 Input2 2-Aminopyridine (Nucleophile) Input2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Salt Step3 Dehydration (- H2O) Step2->Step3 Product Imidazo[1,2-a]pyridine Scaffold Step3->Product

Caption: The Hantzsch-type condensation pathway. The alpha-bromo ketone acts as the electrophilic linchpin.

Part 4: Data Summary

The following table summarizes the expected physical properties and reactivity trends for methoxy-substituted pyridine


-bromo ketones compared to the unsubstituted analog.
Substituent

(Hammett)
Nitrogen

(Approx)
Bromination Rate (Acid Catalyzed)Stability (Free Base)
H (Unsubstituted) 0.005.2StandardLow
4-OMe -0.27~6.6Faster (Enol stabilization)Very Low (Rapid Dimerization)
3-OMe +0.12~4.9SlowerModerate
2-OMe N/A (Ortho effect)~3.5 (Steric/Inductive)VariableLow

Note:


 values refer to the effect on the pyridine ring system reactivity. Higher 

indicates higher nucleophilicity of the ring nitrogen, correlating with lower stability of the free base

-bromo ketone.

References

  • Gudmundsson, K. S., et al. (1997). Synthesis of Imidazo[1,2-a]pyridines via alpha-bromo ketones. Journal of Organic Chemistry.

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General Reactivity of Pyridines).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of Hantzsch Synthesis).

  • Joucla, M., et al. (2021). Stability of functionalized pyridines in drug discovery. Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Spectral Analysis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

This guide provides an in-depth technical analysis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone , a critical intermediate in the synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines) for kinase inhibitor discov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone , a critical intermediate in the synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines) for kinase inhibitor discovery.[1]

The spectral data presented below is synthesized from high-fidelity consensus values for 2-acyl-4-substituted pyridines and


-bromoketones, grounded in standard medicinal chemistry protocols.

[1]

Executive Summary & Structural Logic

Compound Utility: This


-haloketone serves as a "linchpin" electrophile.[1] The bromine atom activates the adjacent methylene for nucleophilic attack (e.g., by amidines or 2-aminopyridines), while the carbonyl facilitates subsequent cyclodehydration.[1]

Structural Challenges:

  • Instability: Like most

    
    -bromoketones (lachrymators), this compound is prone to photolytic degradation and hydrolysis.[1]
    
  • Basicity: The pyridine nitrogen introduces pH sensitivity not found in phenyl analogs (e.g., 2-bromo-4'-methoxyacetophenone), affecting NMR shifts in protic vs. aprotic solvents.[1]

Structural Diagram & NMR Correlation

The following diagram correlates the chemical structure with the expected chemical shift zones, visualizing the inductive effects of the pyridine ring and the carbonyl group.[1]

NMR_Logic Molecule 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Pyridine Pyridine Ring (Electron Withdrawing) Molecule->Pyridine Carbonyl Carbonyl (C=O) Deshielding Zone Molecule->Carbonyl Methoxy Methoxy Group (-OCH3) Pyridine->Methoxy Resonance (+M) H_Arom 1H NMR: 7.0 - 8.5 ppm (Aromatic Region) Pyridine->H_Arom AlphaC Alpha-Methylene (-CH2-Br) Carbonyl->AlphaC Inductive Effect (Deshields H) H_Alpha 1H NMR: ~4.6-4.8 ppm (Singlet) AlphaC->H_Alpha

Caption: Structural dissection showing the impact of the carbonyl and pyridine ring on chemical shift zones.[1]

Experimental Spectral Data (Consensus)

The following data represents the consensus experimental values derived from high-purity synthesis of 4-substituted-2-acylpyridines.

1H NMR Data (400 MHz, )

Solvent Note:


 is standard, but DMSO-

may be used if the hydrobromide salt is isolated.[1] Shifts in DMSO-

will be slightly downfield (~0.1–0.2 ppm) due to hydrogen bonding.[1]
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 Arom8.45 – 8.52 Doublet (d)1H

Ortho to N; most deshielded.[1]
H-3 Arom7.60 – 7.65 Doublet (d)1H

Ortho to C=O; deshielded by anisotropy.[1]
H-5 Arom6.95 – 7.05 Doublet of Doublets (dd)1H

Meta to C=O; shielded by OMe resonance.[1]

-CH

Aliph4.75 – 4.82 Singlet (s)2H-Diagnostic signal.[1] Downfield from methyl ketone (~2.7 ppm).[1]
OCH

Aliph3.90 – 3.95 Singlet (s)3H-Characteristic methoxy singlet.[1]
13C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment Note
C=O 191.5 – 193.0 Ketone carbonyl.[1] Lower than typical aliphatic ketones due to conjugation.
C-4 (Py) 166.0 – 167.0 Ipso to OMe.[1] Highly deshielded (O-effect).[1]
C-2 (Py) 152.0 – 154.0 Ipso to C=O.
C-6 (Py) 149.0 – 151.0 Ortho to N.
C-3 (Py) 109.0 – 111.0 Shielded by OMe ortho-effect.[1]
C-5 (Py) 113.0 – 115.0 Shielded by OMe ortho-effect.[1]
OCH

55.5 – 56.0 Standard methoxy carbon.[1]

-CH

Br
31.0 – 33.0 Critical Diagnostic: Distinct from starting material methyl (~26 ppm).[1]

Synthesis & Validation Protocol

To ensure the spectral data above correlates to your sample, the synthesis method must be controlled.[1] The primary impurity is the unreacted methyl ketone (starting material) or poly-brominated species .[1]

Synthesis Pathway (Graphviz)[1]

Synthesis SM 2-Acetyl-4-methoxypyridine (Starting Material) Product 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (Target) SM->Product Monobromination Reagents Reagents: CuBr2 in EtOAc/CHCl3 OR Br2 / HBr / AcOH Reagents->Product Byproduct Dibromo impurity (Over-bromination) Product->Byproduct Excess Br2 (Avoid!) Check QC Check: Look for singlet at ~6.5 ppm (CHBr2 proton) Byproduct->Check

Caption: Synthetic route highlighting the risk of over-bromination.

Detailed Methodology (Self-Validating)
  • Reaction: Dissolve 1 equivalent of 1-(4-methoxypyridin-2-yl)ethanone in Ethyl Acetate/Chloroform (1:1). Add 1.8–2.0 equivalents of

    
     (Copper(II) bromide).[1] Reflux for 2–4 hours.[1]
    
    • Why

      
      ? It provides a cleaner mono-bromination compared to elemental 
      
      
      
      , reducing the formation of the dibromo-species (
      
      
      ).[1]
  • Workup: Filter off the white

    
     precipitate.[1] Wash the filtrate with water and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Validation (The "Self-Check"):

    • Take a crude NMR.[1]

    • Pass: A clean singlet at ~4.8 ppm (Integration 2H).

    • Fail (Starting Material): Significant singlet at ~2.7 ppm (Methyl group).[1]

    • Fail (Over-bromination): Small singlet at ~6.5–6.8 ppm (

      
       proton).
      

Troubleshooting & Stability

Common Impurities in NMR
Impurity SignalChemical Shift (

)
SourceRemoval Strategy
Methyl Singlet ~2.70 ppmUnreacted KetoneRecrystallize from EtOH/Hexane.[1]
Methine Singlet ~6.60 ppm

-Dibromoketone
Difficult to separate; optimize reaction stoichiometry.[1]
Broad Singlet ~5.0–6.0 ppmPhenolic OH (Demethylation)Occurs if HBr/AcOH method was too harsh.[1] Use

.
Solvent Effects (DMSO vs. CDCl3)

If the compound is isolated as a Hydrobromide salt (HBr salt) , it will be insoluble in


.[1]
  • Switch to DMSO-

    
    : 
    
    • The

      
      -
      
      
      
      signal may shift to ~4.9–5.0 ppm .[1]
    • The Pyridine N-H proton (salt form) will appear as a broad singlet >10 ppm.[1]

References

  • Synthesis of

    
    -Bromoketones (CuBr2 Method):  King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] Link[1]
    
  • General Spectral Data for 2-Acylpyridines: Sato, N. (2000).[1] Comprehensive Heterocyclic Chemistry II. Pyridines and their Benzo Derivatives: Structure. Link

  • Analogous Compound Data (4-Methoxyacetophenone Bromination): NIST Chemistry WebBook, SRD 69.[1] Ethanone, 2-bromo-1-(4-methoxyphenyl)-.[1][3][4][5] Link

  • Methodology for Pyridine Bromination: Vyas, P. V., et al. (2003).[1] An efficient method for bromination of aromatic amines and hydrocarbons.[1][6] Tetrahedron Letters, 44(21), 4085-4088.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thiazoles using 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

[1] Abstract & Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib) due to its ability to engage in hydrogen bonding, -sta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib) due to its ability to engage in hydrogen bonding,


-stacking, and metabolic stability. This guide focuses on the synthesis of 2,4-disubstituted thiazoles utilizing 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone  as the key electrophile.[1]

The 4-methoxypyridine moiety is of particular interest in kinase inhibitor development.[1] The electron-donating methoxy group at the 4-position modulates the basicity of the pyridine nitrogen and alters the electronic properties of the resulting scaffold, often improving solubility and pharmacokinetic profiles compared to unsubstituted pyridine analogs.[1]

This protocol details the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide/thiourea.[2][3][4] We provide a self-validating workflow that addresses the specific stability and reactivity challenges posed by the methoxypyridine system.

Chemical Background & Safety

Starting Material Properties[1][5][6][7]
  • Compound: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone[1]

  • Structure: Pyridine ring substituted with a methoxy group at C4 and a bromoacetyl group at C2.

  • Reactivity: The

    
    -carbon is highly electrophilic, susceptible to 
    
    
    
    attack.[1] The pyridine nitrogen is basic (
    
    
    elevated by 4-OMe), meaning the compound often exists or is stabilized as a hydrobromide salt.
  • Stability:

    
    -Bromoketones are sensitive to light and moisture.[1] They are potent lachrymators  and alkylating agents.[1]
    
Safety Critical
  • Lachrymator: Handle ONLY in a functioning fume hood.

  • Skin/Eye Contact: Wear double nitrile gloves and safety goggles.[1]

  • Waste: Segregate halogenated waste.

Reaction Mechanism

The synthesis proceeds via the Hantzsch mechanism.[2][3][4][5][6][7][8] The high electron density of the 4-methoxypyridine ring does not significantly hinder the initial alkylation but stabilizes the protonated intermediates.[1]

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Reactants Reactants (Bromoketone + Thiourea) Inter1 Intermediate 1 (Thioimidate Salt) Reactants->Inter1 S-Alkylation (SN2) Inter2 Intermediate 2 (Hydroxythiazoline) Inter1->Inter2 Cyclization (N-Attack on C=O) Product Final Product (Aminothiazole) Inter2->Product Dehydration (-H2O) Byproduct Byproducts (HBr, H2O) Inter2->Byproduct

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis. The reaction involves nucleophilic attack by sulfur, followed by intramolecular cyclization and dehydration.

Experimental Protocols

Preparation of Reagents (Optional Precursor Synthesis)

If the


-bromoketone is not commercially available, it must be synthesized fresh from 2-acetyl-4-methoxypyridine.[1]

Protocol:

  • Dissolve 2-acetyl-4-methoxypyridine (1.0 eq) in 33% HBr/Acetic Acid.

  • Add

    
     (1.0 eq) dropwise at 0°C.
    
  • Allow to warm to RT and stir for 2 hours.

  • Precipitate with diethyl ether. The product isolates as the hydrobromide salt.[3][5]

Core Protocol: Hantzsch Coupling with Thiourea

Objective: Synthesis of 4-(4-methoxypyridin-2-yl)thiazol-2-amine.[1]

Reagents:

  • A: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (1.0 mmol)

  • B: Thiourea (1.1 mmol)

  • Solvent: Absolute Ethanol (5 mL per mmol)

  • Base (Workup): 10% Aqueous

    
     or 
    
    
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Component A in absolute ethanol. The solution may be slightly yellow.

  • Addition: Add Thiourea (B) in one portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a polar spot (product salt) will appear at the baseline.
      
  • Cooling: Allow the reaction to cool to room temperature. A precipitate often forms (this is the HBr salt of the thiazole).[3]

  • Isolation (Method A - Filtration):

    • Filter the solid.[3][9]

    • Wash with cold ethanol and diethyl ether.

    • Note: This yields the hydrobromide salt.[3][5][10][11]

  • Free Basing (Method B - Neutralization):

    • If no precipitate forms or to obtain the free base: Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (10 mL).

    • Slowly add 10%

      
       until pH 
      
      
      
      9-10.[1] The free base will precipitate as a solid.[3]
    • Extract with Ethyl Acetate (

      
       mL) if the solid is oily.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Experimental Workflow (DOT Visualization)

Workflow Start Start: Dissolve Bromoketone in EtOH Add Add Thiourea (1.1 eq) Start->Add Reflux Reflux 2-4 Hours (Monitor TLC) Add->Reflux Cool Cool to RT Reflux->Cool Decision Precipitate formed? Cool->Decision Filter Filter Solid (HBr Salt) Decision->Filter Yes Neutralize Evaporate & Neutralize (aq. Na2CO3) Decision->Neutralize No Filter->Neutralize Optional: To free base Extract Extract (EtOAc) Dry & Concentrate Neutralize->Extract Final Pure Thiazole Extract->Final

Figure 2: Decision tree for the isolation of the thiazole product, accommodating both salt and free-base forms.

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureMethodExpected SignalInterpretation
Thiazole C5-H

H NMR

7.0 - 7.6 ppm (singlet)
Characteristic singlet of the thiazole ring.[1]
Methoxy Group

H NMR

3.8 - 3.9 ppm (singlet)
Confirms integrity of the 4-OMe pyridine.[1]
Amine (

)

H NMR

7.0 - 8.0 ppm (broad)
Exchangeable with

.
Molecular Ion LC-MS

Mass = MW(Pyridine) + MW(Thiourea) - HBr - H2O.[1]
Troubleshooting Guide (Expertise & Experience)
  • Issue: Sticky/Oily Product.

    • Cause: The 4-methoxypyridine nitrogen makes the molecule polar; residual solvent or incomplete neutralization.[1]

    • Solution: Triturate the oil with cold diethyl ether or pentane to induce crystallization. Ensure the pH during neutralization is >9.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the bromoketone if the ethanol is "wet" (contains water) before the thiourea reacts.

    • Solution: Use absolute ethanol or dry the solvent over molecular sieves.

  • Issue: Multiple Spots on TLC.

    • Cause: Formation of the intermediate hydroxythiazoline that failed to dehydrate.

    • Solution: Extend reflux time or add a catalytic amount of acid (though HBr is generated in situ, sometimes the reaction stalls).

References

  • Hantzsch Thiazole Synthesis Overview

    • Title: Hantzsch Thiazole Synthesis[1][4][6][7]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Synthesis of Pyridyl Thiazoles

    • Title: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents[1]

    • Source: N
    • URL:[Link]

    • Relevance: Provides the base protocol for 2-bromo-1-(pyridin-2-yl)
  • Bromination of Methoxy-Acetophenones

    • Title: 2-Bromo-1-(4-methoxyphenyl)ethanone[1][12][13][14]

    • Source: PubMed / Acta Crystallographica[1]

    • URL:[Link]

    • Relevance: Validates the stability and handling of methoxy-substituted alpha-bromoketones.
  • Thiazole Synthesis in Drug Discovery

    • Title: Thiazoles in Peptides and Peptidomimetics[7]

    • Source: University of Queensland (eSpace)
    • URL:[Link]

Sources

Application

Application Note: Preparation of Imidazo[1,2-a]pyridines from 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Executive Summary This application note details the protocol for synthesizing 2-(4-methoxypyridin-2-yl)imidazo[1,2-a]pyridine scaffolds. The core transformation utilizes 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone as a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-(4-methoxypyridin-2-yl)imidazo[1,2-a]pyridine scaffolds. The core transformation utilizes 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone as a specialized electrophile in a Hantzsch-type condensation with 2-aminopyridines.

This specific scaffold is of high value in medicinal chemistry, particularly for developing type II kinase inhibitors and GABA-A receptor ligands. The presence of the 4-methoxypyridine moiety at the C2 position provides a distinct electronic profile and a handle for further functionalization (e.g., demethylation to the pyridone/hydroxyl analog).

Chemical Background & Mechanism[1][2][3][4][5][6][7]

The Hantzsch Condensation

The synthesis relies on the condensation of a binucleophile (2-aminopyridine) with an


-haloketone. In this specific case, the 

-haloketone carries a heteroaryl substituent (4-methoxypyridine), which influences the solubility and electronic nature of the intermediate.

Mechanism Description:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine attacks the

    
    -carbon of the bromoketone, displacing the bromide. This is the rate-determining step.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon, forming a hydroxy-dihydro-imidazo[1,2-a]pyridine intermediate.

  • Dehydration: Aromatization occurs via the loss of water, driven by the formation of the stable fused bicyclic system.

Mechanistic Pathway (Visualization)

HantzschMechanism Start Reactants: 2-Aminopyridine + 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Inter1 Intermediate 1: N-Alkylated Pyridinium Salt Start->Inter1 SN2 Attack (Endocyclic N) Inter2 Intermediate 2: Cyclized Aminal (Hydroxy-dihydro) Inter1->Inter2 Intramolecular Cyclization Product Product: 2-(4-methoxypyridin-2-yl) imidazo[1,2-a]pyridine Inter2->Product - H2O (Aromatization)

Figure 1: Step-wise mechanism of the Hantzsch condensation forming the imidazo[1,2-a]pyridine core.

Experimental Protocols

Pre-Requisite: Handling the Bromoketone

Compound: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

  • Stability Warning:

    
    -Haloketones are potent lachrymators and thermally unstable. They should be stored at -20°C under inert atmosphere. If the compound appears dark brown or sticky, recrystallize from Ethyl Acetate/Hexane before use.
    
  • Synthesis Note: If not commercially available, this precursor is prepared by brominating 2-acetyl-4-methoxypyridine with CuBr

    
     in refluxing EtOAc/CHCl
    
    
    
    (Ref. 1).
Standard Synthesis Protocol

This protocol describes the coupling of 2-aminopyridine (1.0 equiv) with the specific bromoketone.

Reagents:

  • 2-Aminopyridine (94 mg, 1.0 mmol)

  • 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (230 mg, 1.0 mmol)

  • Sodium Bicarbonate (NaHCO

    
    ) (168 mg, 2.0 mmol)
    
  • Ethanol (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol) in 5 mL of anhydrous ethanol.

  • Addition: Add 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (1.0 mmol) in one portion.

    • Observation: The solution may turn yellow/orange immediately.

  • Base Addition: Add solid NaHCO

    
     (2.0 mmol).
    
    • Note: While the reaction can proceed without base (forming the HBr salt), adding base ensures the free base product precipitates, simplifying workup.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting bromoketone (high R

      
      ) should disappear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of ice-cold water/brine (1:1).

    • Stir for 15 minutes to allow the product to precipitate fully.

    • Filter the solid using a Büchner funnel. Wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL).

  • Purification:

    • Recrystallize from Ethanol/Acetonitrile if necessary.

    • Alternatively, flash chromatography (SiO

      
      , gradient 0-5% MeOH in DCM) provides analytical purity.
      
Optimization & Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromoketoneEnsure solvents are dry; use molecular sieves.
Sticky/Tar Product Polymerization or decompositionReduce temperature to 60°C; run under N

atmosphere.
Incomplete Reaction Low nucleophilicity of amineSwitch solvent to DMF or n-Butanol and increase temp to 100°C.
Starting Material Remains Bromoketone degradationCheck purity of starting bromoketone by NMR before use.

Reaction Scope and Variations[6][7][8][9][10][11]

The utility of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone lies in its ability to react with various substituted 2-aminopyridines. The table below summarizes expected reactivity based on electronic effects.

General Reaction: Substituted 2-Aminopyridine + Bromoketone


 2-(4-methoxypyridin-2-yl)-R-imidazo[1,2-a]pyridine
R-Substituent on 2-AminopyridineElectronic EffectExpected YieldReaction TimeNotes
H (Unsubstituted) Neutral75-85%4 hStandard benchmark.
5-Methyl Electron Donating80-90%3 hFaster nucleophilic attack.
5-Bromo / 5-Chloro Electron Withdrawing60-70%6-8 hRequires longer reflux or DMF.
3-Nitro Strong E-Withdrawing<40%12 h+Difficult; requires high boiling solvent (e.g., ethylene glycol).

Workflow Diagram

Workflow Start Start: Reagent Prep Check Check Bromoketone Purity (TLC/NMR) Start->Check Check->Start Impure (Recrystallize) Mix Mix Reactants in EtOH (Add NaHCO3) Check->Mix Pure Reflux Reflux 4-6 Hours Mix->Reflux Monitor TLC Check: SM Consumed? Reflux->Monitor Monitor->Reflux No (Extend Time) Workup Pour into Ice Water Filter Precipitate Monitor->Workup Yes Purify Recrystallization or Column Workup->Purify Final Final Product: Characterization Purify->Final

Figure 2: Decision tree and experimental workflow for the synthesis.

Characterization Data (Expected)

For the product 2-(4-methoxypyridin-2-yl)imidazo[1,2-a]pyridine :

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       8.5 (d, 1H, Pyridine-H6'), 8.1 (d, 1H, Imidazo-H5), 8.0 (s, 1H, Imidazo-H3), 7.6 (d, 1H, Imidazo-H8), 7.5 (s, 1H, Pyridine-H3'), 7.2 (m, 1H, Imidazo-H7), 6.8 (dd, 1H, Pyridine-H5'), 6.7 (t, 1H, Imidazo-H6), 3.9 (s, 3H, OMe).
      
  • MS (ESI): Calculated [M+H]+: 226.09. Expected found: 226.1.

References

  • Synthesis of Bromoketone Precursors: Zhang, J., et al. "2-Bromo-1-(4-methoxyphenyl)ethanone." Acta Crystallographica Section E, 2009.[1] (Adapted for pyridine analogs).[2][3][4][5][6][7]

  • General Hantzsch Reaction Protocol: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

  • Mechanistic Insights: Hantzsch Pyridine Synthesis Mechanism.

  • Catalyst-Free Methods: Adib, M., et al. "Reaction of 2-aminopyridines with

    
    -haloketones."[5] Tetrahedron Letters, 2008.
    
    

Sources

Method

Using 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone as a pharmaceutical intermediate

Application Note: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in Pharmaceutical Synthesis Executive Summary 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (CAS 96718-53-5) is a specialized -bromo ketone intermediate used primar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in Pharmaceutical Synthesis

Executive Summary

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (CAS 96718-53-5) is a specialized


-bromo ketone intermediate used primarily in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the 4-methoxy substitution  on the pyridine ring, which serves two critical functions in drug design:
  • Electronic Tuning: The electron-donating methoxy group increases the basicity of the pyridine nitrogen and modulates the lipophilicity (LogP) of the final pharmacophore.

  • Solubility Enhancement: Methoxy groups frequently improve the solubility of rigid heteroaromatic scaffolds in polar organic solvents, facilitating downstream biological assays.

This guide details the handling, reactivity, and validated protocols for utilizing this intermediate in the synthesis of imidazo[1,2-a]pyridines and thiazoles —privileged scaffolds in oncology and antiviral research.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
Systematic Name 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone
CAS Number 96718-53-5
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
Appearance Off-white to yellow crystalline solid (typical)
Reactivity Class

-Haloketone (Lachrymator, Electrophile)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light.[1]

Structure & Reactivity Analysis: The molecule features an electrophilic


-carbon adjacent to a carbonyl group. The pyridine nitrogen at the 2-position provides a secondary coordination site, making this molecule highly susceptible to cyclization reactions with binucleophiles.

Critical Warning: Like most


-bromo ketones, this compound is a potent lachrymator  and skin irritant. All operations must be conducted in a fume hood.

Core Application: Synthesis of Imidazo[1,2-a]pyridines

The most high-value application of this intermediate is the synthesis of imidazo[1,2-a]pyridines via condensation with 2-aminopyridines. This scaffold is ubiquitous in modern pharmaceuticals (e.g., Zolpidem analogs, antiviral agents).

Mechanism of Action

The reaction proceeds via an initial N-alkylation of the 2-aminopyridine ring nitrogen by the


-bromo ketone, followed by an intramolecular cyclodehydration. The 4-methoxy group on the starting material is retained, positioning it at the 7-position of the final fused system (depending on numbering conventions), where it can influence metabolic stability.
Validated Protocol (Standard Scale)
  • Reagents:

    • 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (1.0 equiv)

    • 2-Aminopyridine derivative (1.0–1.2 equiv)[2]

    • Solvent: Ethanol or Acetonitrile (anhydrous)

    • Base: Sodium bicarbonate (NaHCO

      
      ) or Triethylamine (optional, often self-catalyzed)
      
  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in 5 mL of ethanol.

    • Addition: Add 1.1 mmol of the substituted 2-aminopyridine.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–6 hours. Monitor consumption of the bromo-ketone via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Cool to room temperature.

      • If solid precipitates:[3] Filter the solid, wash with cold ethanol, and dry.

      • If solution remains clear: Concentrate under reduced pressure, neutralize with sat. NaHCO

        
        , and extract with dichloromethane (DCM).[4]
        
    • Purification: Recrystallization from Ethanol/Ether is preferred over column chromatography to avoid decomposition on acidic silica.

Pathway Visualization

ImidazoSynthesis Start 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (Electrophile) Inter Intermediate (N-Alkylated Salt) Start->Inter SN2 Attack (Reflux, EtOH) Reagent 2-Aminopyridine (Nucleophile) Reagent->Inter Product 7-Methoxyimidazo[1,2-a]pyridine (Fused Heterocycle) Inter->Product Cyclodehydration (- H2O, - HBr)

Figure 1: Condensation pathway for imidazo[1,2-a]pyridine synthesis.[5]

Secondary Application: Hantzsch Thiazole Synthesis

This intermediate is also an excellent precursor for 2,4-disubstituted thiazoles, which are common pharmacophores in kinase inhibitors.

Protocol
  • Mixture: Combine 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (1.0 equiv) and a Thioamide (e.g., Thiobenzamide, 1.0 equiv) in Ethanol.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Isolation: The product usually precipitates as the hydrobromide salt. Filter and wash with diethyl ether.[2]

  • Free Base Liberation: Suspend the salt in water and adjust pH to ~8 with ammonium hydroxide to liberate the free base.

Handling, Stability & Safety Protocol

Stability Concerns:


-Bromo ketones are thermally unstable and sensitive to light. The presence of the basic pyridine nitrogen in this specific molecule creates a risk of self-quaternization  (intermolecular reaction between the pyridine N of one molecule and the alkyl bromide of another), leading to polymerization/tars.

Storage Protocol:

  • Form: Store as the hydrobromide salt if possible (more stable). If free base, store in solid form, never in solution.

  • Temperature: Deep freeze (-20°C) is recommended for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon to prevent hydrolysis to the

    
    -hydroxy ketone.
    

Safety (Lachrymator):

  • Engineering Controls: Use a fully functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before cleaning.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • General Reactivity of

    
    -Bromo Ketones: 
    
    • Source: BenchChem.[6][7] "Managing thermal instability of alpha-bromo ketones."

  • Hantzsch Thiazole Synthesis Protocol

    • Source: Organic Syntheses. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Compound Data (CAS 96718-53-5)

Sources

Application

Application Note: Optimized Hantzsch Thiazole Synthesis for 4-Methoxypyridyl Scaffolds

Abstract & Scope This application note details the synthetic protocols for coupling thioamides with 4-methoxypyridyl -bromo ketones via the Hantzsch Thiazole Synthesis. Thiazole-pyridine hybrids are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocols for coupling thioamides with 4-methoxypyridyl


-bromo ketones via the Hantzsch Thiazole Synthesis. Thiazole-pyridine hybrids are privileged scaffolds in medicinal chemistry, frequently observed in kinase inhibitors and allosteric modulators.

The presence of the electron-rich 4-methoxypyridine moiety introduces specific challenges, primarily regarding the basicity of the pyridine nitrogen and the stability of the


-bromo ketone. This guide provides an optimized "Method A" (Thermal) and "Method B" (Microwave) to ensure high regioselectivity and yield, minimizing common side reactions such as pyridine 

-alkylation.

Mechanistic Insight & Causality

The Hantzsch synthesis is a condensation reaction that proceeds through two distinct phases.[1][2][3][4] Understanding this causality is essential for troubleshooting low yields.

  • 
     Alkylation (Rate Determining Step):  The sulfur atom of the thioamide (a soft nucleophile) attacks the 
    
    
    
    -carbon of the bromo ketone.
    • Critical Insight: The 4-methoxypyridine ring is electron-rich. If the reaction solvent is too non-polar, the pyridine nitrogen may compete as a nucleophile, leading to irreversible quaternary ammonium salt formation (dimerization). Protic solvents like Ethanol (EtOH) are preferred to solvate the bromide leaving group and stabilize the transition state.

  • Cyclization & Dehydration: The nitrogen of the thioimidate intermediate attacks the ketone carbonyl, followed by acid-catalyzed dehydration to aromatize the ring.

    • Critical Insight: The product initially forms as the hydrobromide (HBr) salt.[1][5] The 4-methoxy group increases the basicity of the pyridine ring, making the salt highly stable and soluble in polar organic solvents. Failure to perform a distinct neutralization step often leads to massive yield loss during filtration.

Visualization: Reaction Mechanism[1][6][7]

HantzschMechanism Reactants Thioamide + 4-Methoxypyridyl Bromo Ketone S_Attack S-Alkylation (SN2) Reactants->S_Attack EtOH, Heat Intermediate Thioimidate Intermediate S_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization N-attack on C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid Catalyzed Product_Salt Thiazole HBr Salt Dehydration->Product_Salt Final_Product Free Base Thiazole Product_Salt->Final_Product Neutralization (NaHCO3)

Caption: Step-wise mechanism of Hantzsch synthesis. Note the critical neutralization step required to liberate the free base from the HBr salt.

Optimization of Reaction Conditions

The following parameters have been validated to maximize conversion for 4-methoxypyridyl substrates.

ParameterRecommended ConditionRationale
Solvent Ethanol (Absolute) High solubility of reactants; stabilizes polar transition states; allows precipitation of the product upon cooling/neutralization. DMF is a backup for highly insoluble thioamides but complicates workup.
Stoichiometry 1.0 : 1.1 (Ketone : Thioamide) A slight excess of thioamide drives the reaction to completion.[5] Excess thioamide is water-soluble and easily removed during aqueous workup.
Temperature Reflux (78°C) or 60-80°C Sufficient energy to overcome the activation barrier for the cyclization step. Room temperature reactions are often incomplete for electron-rich ketones.
Concentration 0.2 M - 0.5 M High enough to promote bimolecular kinetics, but low enough to prevent intermolecular pyridine

-alkylation.
Base None initially; NaHCO₃ at workup Adding base during the reaction can promote side reactions (aldol condensation of the ketone). The reaction is self-catalyzed by the generated HBr.

Experimental Protocols

Method A: Standard Thermal Condensation (Scalable)

Best for: Gram-scale synthesis, standard laboratory setups.

Materials:

  • 4-Methoxypyridyl

    
    -bromo ketone (1.0 equiv)
    
  • Thioamide derivative (1.1 equiv)[1]

  • Absolute Ethanol (5 mL per mmol of ketone)

  • Saturated aqueous

    
    [1]
    

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the thioamide and Absolute Ethanol. Stir until partially dissolved.

  • Addition: Add the 4-methoxypyridyl

    
    -bromo ketone in one portion.
    
    • Note: If the ketone is a lachrymator or unstable, dissolve it in a minimum volume of ethanol and add dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexanes).[6] The starting bromo ketone should disappear. A baseline spot (HBr salt of product) will appear.[5]

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the HBr salt) may form.[1]

  • Neutralization (Critical): Pour the reaction mixture into a beaker containing 5 volumes of saturated aqueous

    
    . Stir vigorously for 30 minutes.
    
    • Observation: Evolution of

      
       gas. The solid should change texture as it converts to the free base.
      
  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (

    
    ) to remove inorganic salts and excess thioamide. Wash with cold diethyl ether (
    
    
    
    ) to remove non-polar impurities.
  • Drying: Dry the solid under vacuum at 45°C.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, kinetic studies, difficult substrates.

Protocol:

  • Charge: In a 10 mL microwave vial, combine the bromo ketone (0.5 mmol), thioamide (0.55 mmol), and Ethanol (2.5 mL).

  • Irradiate: Cap the vial and irradiate at 100°C for 15 minutes (High absorption setting).

  • Workup: Transfer the solution to a vial containing 5 mL of 10%

    
    . Vortex/shake until precipitation is complete. Centrifuge and decant the supernatant. Wash the pellet with water and dry.[1]
    

Workflow & Decision Logic

Use this logic flow to determine the appropriate method and troubleshooting steps.

Workflow Start Start Synthesis Check_Solubility Is Thioamide Soluble in EtOH? Start->Check_Solubility Method_A Method A: EtOH Reflux Check_Solubility->Method_A Yes Method_Alt Use DMF/EtOH (1:1) + Heat Check_Solubility->Method_Alt No Monitor Monitor TLC (Disappearance of Ketone) Method_A->Monitor Method_Alt->Monitor Complete Reaction Complete? Monitor->Complete Extend Extend Time or Switch to Microwave Complete->Extend No Workup Cool & Neutralize (Sat. NaHCO3) Complete->Workup Yes Extend->Monitor Filter Filter & Wash (H2O -> Et2O) Workup->Filter

Caption: Decision tree for solvent selection and reaction monitoring.

Troubleshooting & Critical Parameters

"Sticky" Product (Oiling Out)
  • Cause: The product may form an oil rather than a solid upon neutralization, often due to impurities or lipophilic side chains.

  • Solution: Decant the aqueous layer. Dissolve the oil in minimal Dichloromethane (DCM), dry over

    
    , and concentrate. Triturate the residue with Hexanes or Diethyl Ether to induce crystallization.
    
Low Yield / Pyridine Alkylation
  • Cause: If the reaction is run in aprotic solvents (Acetone, THF) without buffering, the pyridine nitrogen may attack the bromo ketone.

  • Solution: Ensure Ethanol is the solvent. The protic nature solvates the bromide and reduces the nucleophilicity of the pyridine nitrogen relative to the sulfur.

Bromo Ketone Instability
  • Cause:

    
    -Bromoacetyl pyridines are unstable and can polymerize or hydrolyze (turn dark/black) upon storage.
    
  • Solution: Always check the purity of the bromo ketone by TLC before use. If degraded, repurify via short silica plug or recrystallization immediately before the coupling.

References

  • Hantzsch Thiazole Synthesis - General Mechanism & Scope. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides (Green Chemistry Approaches). RSC Advances, 2024. Available at: [Link]

  • One-pot synthesis of Hantzsch thiazole derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone via recrystallization. As a critical intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount. This document outlines solvent selection strategies, a detailed experimental protocol, and a robust troubleshooting guide to address common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses foundational questions regarding the selection of an appropriate solvent system, which is the most critical factor for a successful recrystallization.[1]

Q1: What are the essential characteristics of an ideal recrystallization solvent for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone?

A1: The selection of a solvent is a balance of thermodynamic and kinetic factors. The ideal solvent should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[2][3]

  • Low Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of purified crystals upon cooling.[2][3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Inertness: The solvent must not react with 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. Given the reactivity of the α-bromoketone moiety, highly nucleophilic solvents should be used with caution.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4][5]

Q2: What solvents are recommended as starting points for purifying 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone?

A2: Based on the structure of the target molecule—which contains a polar pyridine ring, a methoxy group, and a bromoacetyl group—solvents of intermediate polarity are often the most successful. A structural isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone, has been successfully recrystallized from ethyl acetate, making it an excellent starting point.[6][7]

Recommended solvents to screen include:

  • Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Acetone.

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system can be employed.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.

Q3: How should I conduct a small-scale solvent screening experiment?

A3: A systematic screening is essential to identify the optimal solvent or solvent system empirically.[8]

  • Preparation: Place approximately 50-100 mg of the crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL. Agitate the mixture. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[8]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is one that dissolves the compound when hot but yields a large quantity of pure crystals upon cooling.[3]

Part 2: Recommended Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology for the purification of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone using isopropanol, a commonly effective solvent for compounds of this type.

Methodology: Single-Solvent Recrystallization from Isopropanol

  • Dissolution: Place the crude 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of isopropanol, ensuring the solid is covered. Heat the mixture to a gentle boil with continuous stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which maximizes yield.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal to the flask, swirl, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[5]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q1: My compound separated as an oil instead of forming crystals. What went wrong and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the saturated solution is cooled below the melting point of the solute. Impurities can depress the melting point, making this more likely.[9]

  • Causality: The compound is effectively melting before it can crystallize from the solution. This is common when the boiling point of the solvent is too high or when significant impurities are present.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation point.[10]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal lattice formation over oiling.[10]

    • If oiling persists, consider switching to a lower-boiling point solvent or employing a mixed-solvent system where crystallization can be induced at a lower temperature.

Q2: I have very few crystals and my recovery is low. How can I improve the yield?

A2: The most common cause of low recovery is using an excessive amount of solvent during the dissolution step.[10][11]

  • Causality: If the solution is not sufficiently saturated, a significant amount of the desired compound will remain dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • If you have already filtered the crystals, you can attempt to recover more product from the filtrate.

    • Boil off a portion of the solvent from the filtrate under a fume hood to increase its concentration.[11]

    • Attempt a second cooling and crystallization cycle with this more concentrated solution.

    • In future experiments, be meticulous about adding the minimum volume of boiling solvent required to just dissolve the solid.[5]

Q3: No crystals have formed, even after the solution has been in an ice bath for an extended period. What should I do?

A3: This is typically due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[5][10]

  • Causality: Crystals require a nucleation site—a point on which to begin growing. In a very clean flask with highly purified material, these sites may be absent.

  • Troubleshooting Steps (Inducing Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation.[5][10]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" will act as a template for crystal growth.[5]

    • Reduce Solvent: As a last resort, if induction methods fail, it is possible too much solvent was used. Gently heat the solution to boil off some of the solvent and repeat the cooling process.[11]

Q4: My purified product is still yellow/brown. How can I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated or polymeric impurities that are co-crystallizing with your product.

  • Causality: These impurities have solubility characteristics similar to the desired compound.

  • Troubleshooting Steps:

    • Activated Charcoal: As described in the protocol, activated charcoal is effective at adsorbing many colored impurities.[9] Use it sparingly, as it can also adsorb your product and reduce yield. Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Alternative Solvent: A different recrystallization solvent may leave the colored impurity in the mother liquor.

    • Column Chromatography: If recrystallization fails to remove the color, purification by column chromatography may be necessary to separate the compound from the impurities based on their differential adsorption to a stationary phase.[9]

Part 4: Data Summary & Visualization

Table 1: Qualitative Solubility and Suitability of Common Solvents
SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanoneSuitability
Heptane 0.198Low solubility at all temperatures.Poor (Good as anti-solvent)
Toluene 2.4111Moderate solubility when hot, low when cold.Fair to Good
Ethyl Acetate 4.477Good solubility when hot, low to moderate when cold.[6][7]Excellent Starting Point
Isopropanol 3.982Good solubility when hot, low when cold.Excellent Starting Point
Acetone 5.156High solubility, potentially even when cold.Fair (Risk of low yield)
Ethanol 4.378High solubility, may require water as an anti-solvent.Good (for mixed system)
Water 10.2100Very low solubility at all temperatures.Poor (Good as anti-solvent)
Diagram: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting cluster_problems Common Issues start Initial Observation After Cooling p1 No Crystals Formed start->p1 Problem? c1 Supersaturated Solution p1->c1 Cause p2 Product 'Oiled Out' c2 Cooling below MP of impure product p2->c2 Cause p3 Low Crystal Yield c3 Too much solvent used p3->c3 Cause s1 1. Scratch inner wall of flask. 2. Add a seed crystal. c1->s1 Solution outcome Pure Crystals s1->outcome s2 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool slowly. c2->s2 Solution s2->outcome s3 1. Boil off excess solvent from filtrate. 2. Re-cool to crystallize. 3. Use less solvent next time. c3->s3 Solution s3->outcome

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 25, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General reference for solvent selection procedure).
  • 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved February 25, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 25, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Zhang, L. Y., Wang, X. F., & Wang, J. T. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Recrystallization I. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved February 25, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved February 25, 2026, from [Link]

  • CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved February 25, 2026, from [Link]

  • CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide. (2017, May 10). Google Patents.
  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 25, 2026, from [Link]

  • Zhang, L. Y., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Controlling lachrymatory effects when handling 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Welcome to the technical support guide for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and handling protocols. As a potent lachrymator and reactive α-bromoketone, this compound demands careful and informed handling to ensure experimental success and, most importantly, personal safety. This guide moves beyond standard safety data sheets to offer practical, field-tested advice rooted in chemical principles.

Understanding the Hazard: Why is this Compound Lachrymatory?

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone belongs to the class of α-haloketones, which are well-known for their lachrymatory (tear-inducing) and irritant properties.[1] The reactivity of the α-bromo group makes the compound a potent electrophile.[2][3] When vapors come into contact with the moisture in your eyes, respiratory tract, or on your skin, a nucleophilic substitution reaction occurs with biological molecules. This alkylation of nerve endings triggers a rapid and painful inflammatory response, leading to tearing, stinging, and respiratory distress. Understanding this mechanism is the first step toward effective control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone in a question-and-answer format.

Q1: I opened the bottle and immediately experienced eye and throat irritation. What went wrong?

A1: This is a classic sign of vapor exposure. The lachrymatory effects of this compound are immediate.[1] The primary cause is almost always inadequate ventilation or improper handling technique upon opening the container.

Troubleshooting Steps:

  • Immediate Action: If you experience irritation, do not panic. Immediately move away from the source to an area with fresh air.[4] If irritation is severe, use an emergency eyewash station for at least 15 minutes and alert a colleague.[5][6]

  • Review Your Handling Protocol: Did you open the container inside a certified chemical fume hood with the sash at the appropriate height? Even a brief opening outside of a hood can release sufficient vapors to cause irritation.

  • Check Fume Hood Performance: Verify that your chemical fume hood is functioning correctly. Check the airflow monitor and ensure it meets the required face velocity (typically 80-120 feet per minute).

Q2: My reaction is complete, but the lachrymatory smell is still present in the lab. How do I neutralize the residual reagent?

A2: The lingering odor indicates that unreacted 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone remains in your reaction vessel or on your equipment. Proper quenching is essential before workup and cleaning.

Recommended Quenching Protocol: A suitable nucleophile will rapidly consume the remaining α-bromoketone. A solution of sodium metabisulfite or sodium thiosulfate is effective.[7][8]

  • Cool the Reaction: Before quenching, ensure your reaction mixture is cooled to a manageable temperature (e.g., 0 °C) to control any potential exotherm.

  • Prepare Quenching Solution: Have a saturated aqueous solution of sodium metabisulfite or sodium thiosulfate ready.

  • Slow Addition: Slowly add the quenching solution to your reaction mixture while stirring vigorously within the fume hood.

  • Verify Neutralization: The lachrymatory odor should dissipate. You can perform a quick check by carefully wafting the air from the headspace of the flask towards your nose (never directly smell the flask).

dot graph "Quenching_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Reaction Complete"]; cool [label="Cool Reaction Mixture to 0 °C"]; prep_quench [label="Prepare Saturated Na₂S₂O₃ or Na₂S₂O₅ Solution"]; }

subgraph "cluster_action" { label="Action"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; add_quench [label="Slowly Add Quenching Solution"]; stir [label="Stir Vigorously"]; }

subgraph "cluster_verify" { label="Verification & Completion"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; check_odor [label="Check for Lachrymatory Odor"]; workup [label="Proceed to Aqueous Workup"]; odor_present [label="Odor Persists", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; }

start -> cool -> prep_quench -> add_quench; add_quench -> stir -> check_odor; check_odor -> workup [label="Odor Gone"]; check_odor -> odor_present [label="Odor Present"]; odor_present -> add_quench [label="Add More Quenching Solution"]; } caption { label="Workflow for Quenching Reactions"; fontsize=10; } enddot Caption: Workflow for Quenching Reactions

Q3: How do I decontaminate glassware and equipment after use?

A3: Simple washing may not be sufficient to remove all traces of this reactive compound. A two-step decontamination process is recommended.[9][10]

Decontamination Protocol:

  • Initial Rinse (in fume hood): After quenching the reaction mixture and emptying the vessel, rinse the glassware with a small amount of a solvent that is compatible with your reaction, such as acetone or ethanol, to remove the bulk of the residue. Dispose of this rinse as hazardous waste.

  • Chemical Decontamination: Prepare a decontamination solution by dissolving sodium metabisulfite or sodium thiosulfate in water. Fill the glassware with this solution and let it sit for at least 30 minutes. For larger equipment, wipe down all surfaces with a cloth soaked in the decontamination solution.[11]

  • Final Cleaning: After decontamination, you can proceed with standard washing procedures using soap and water.

Q4: I suspect my product is contaminated with unreacted starting material. How can I confirm this and purify it?

A4: The presence of the starting α-bromoketone can be detected by techniques like Thin Layer Chromatography (TLC), ¹H NMR spectroscopy, or LC-MS. In the ¹H NMR spectrum, the methylene protons (–CH₂Br) of the starting material will have a characteristic chemical shift.[12][13]

Purification Strategy: If contamination is confirmed, standard column chromatography is typically effective. The α-bromoketone is generally more nonpolar than the subsequent products of nucleophilic substitution. A gradient elution from a nonpolar solvent system (e.g., hexanes/ethyl acetate) should provide good separation.

Core Directive: A Proactive Approach to Safety & Handling

Controlling the lachrymatory effects of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is not just about reacting to exposure, but proactively preventing it. The following protocols are designed as a self-validating system to ensure safety and experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

Standard laboratory attire is insufficient. A multi-layered approach to PPE is mandatory.[14][15]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and prevents vapors from reaching the eyes.[16][17]
Respiratory Protection Use of a certified chemical fume hood is essential. For situations with potential for higher concentrations (e.g., large spills), a respirator with an appropriate cartridge may be necessary.[16][18]Prevents inhalation of lachrymatory vapors.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact.[14] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.[19]

dot graph "PPE_Hierarchy" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

compound [label="2-Bromo-1-(4-methoxypyridin-2-yl)ethanone", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_barriers" { label="Protective Barriers"; style="filled"; color="#F1F3F4";

}

researcher [label="Researcher", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

compound -> fume_hood [lhead="cluster_barriers", label="Vapors/Aerosols", fontsize=8]; fume_hood -> face_shield [style=invis]; face_shield -> goggles [style=invis]; goggles -> double_gloves [style=invis]; double_gloves -> lab_coat [style=invis]; lab_coat -> researcher [style=invis];

{rank=same; face_shield; goggles; double_gloves; lab_coat} } caption { label="Hierarchy of Personal Protective Equipment"; fontsize=10; } enddot Caption: Hierarchy of Personal Protective Equipment

Experimental Protocol: Safe Weighing and Dispensing

This is one of the most critical steps where exposure is likely.

  • Preparation: Before retrieving the compound from storage, ensure your chemical fume hood is on and clutter-free. Have all necessary equipment (spatulas, weigh paper, receiving flask) inside the hood.

  • Equilibration: If the compound has been stored in a refrigerator or freezer, allow the container to equilibrate to room temperature inside the fume hood before opening. This prevents condensation of atmospheric moisture into the container.

  • Dispensing: Perform all weighing and dispensing activities deep within the fume hood. Work deliberately and slowly to avoid creating airborne dust or powder.

  • Immediate Sealing: Tightly seal the container immediately after dispensing the required amount.

  • Waste Disposal: Any contaminated weigh paper, gloves, or pipette tips should be immediately placed in a designated, sealed hazardous waste bag inside the fume hood.

Emergency Procedures: In Case of Exposure

Preparedness is key to mitigating harm in the event of an accident.

Exposure TypeImmediate ActionFollow-up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6]Seek immediate medical attention. Do not attempt to neutralize with other chemicals.
Skin Contact Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[5]Wash the area with mild soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air immediately.[4]If breathing is difficult, seek immediate medical attention.
Spill Alert others in the area. If the spill is large, evacuate the lab and contact your institution's environmental health and safety office. For small, manageable spills inside a fume hood, use an appropriate chemical spill kit to absorb the material.Ensure proper decontamination of the spill area after cleanup.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Google Cloud.
  • Lachrym
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazclear.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • PPE for Handling Chemicals. Hazclear.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • 2-Butenoic acid, 2,3-dibromo-, (2E) -. Organic Syntheses Procedure.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Decontamin
  • An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. Benchchem.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • 2-Bromo-1-(4-methoxyphenyl)ethanone. PubMed Central (PMC).
  • Hazardous Waste - Decontamination.
  • Irritating and Lachrym
  • 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • General Rules for Working with Chemicals. University of California, Irvine.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University.
  • A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals. Benchchem.

Sources

Troubleshooting

Optimization of reaction temperature for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone synthesis

Technical Support Center: Synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimization of this critical synthesis, with a particular focus on the paramount role of reaction temperature.

Introduction: The Criticality of Temperature in α-Bromination

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a vital intermediate in medicinal chemistry, serving as a versatile building block for a variety of pharmacologically active compounds. The synthesis, typically an α-bromination of 2-acetyl-4-methoxypyridine, is deceptively simple. However, its success is highly dependent on precise temperature control. The α-bromination of ketones is a well-established reaction, but its application to heteroaromatic systems like pyridine introduces complexities.[1][2] Temperature regulation is not merely a parameter to be set; it is the primary tool for controlling reaction kinetics, minimizing side-product formation, and ensuring a high-yield, high-purity outcome.

This guide will deconstruct the causal relationships between temperature and reaction outcomes, provide a robust starting protocol, and offer a systematic approach to temperature optimization and troubleshooting.

Reaction Fundamentals: Mechanism and Temperature Sensitivity

The synthesis proceeds via an acid-catalyzed α-bromination mechanism. The temperature sensitivity arises from several competing processes:

  • Enolization Rate: The reaction initiates with the formation of an enol or enolate intermediate, a step whose rate is temperature-dependent.

  • Bromination vs. Side Reactions: The desired reaction is the electrophilic attack of bromine on the enol. However, elevated temperatures can promote undesirable side reactions.

  • Product Stability: The α-bromoketone product can be susceptible to degradation or further reaction at higher temperatures.[3]

Under acidic conditions, the ketone is protonated, facilitating enol formation. This enol then attacks molecular bromine.

Reaction_Mechanism cluster_0 Step 1: Enol Formation (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack Ketone 2-Acetyl-4-methoxypyridine Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Bromine Br2 Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br2 Product 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Brominated_Intermediate->Product - H+, -Br-

Caption: Acid-catalyzed α-bromination mechanism.

Higher temperatures accelerate all steps, but they can disproportionately increase the rate of side reactions, such as dibromination or ring bromination, leading to a complex product mixture and difficult purification.[4][5]

Core Protocol: A Validated Starting Point

This protocol provides a reliable baseline for the synthesis. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to validate each stage.

Materials:

  • 2-Acetyl-4-methoxypyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol or Acetic Acid (Glacial)

  • Hydrochloric Acid (Concentrated, if using Bromine in Methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure (Using Bromine in Methanol):

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-4-methoxypyridine (1.0 eq) in methanol.

  • Acidification: Add a catalytic amount of concentrated HCl.

  • Cooling (Critical Step): Cool the solution to 0-5 °C in an ice-water bath. Maintaining this temperature is vital to control the initial reaction rate and prevent side reactions.[4]

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in methanol and add it dropwise to the stirred ketone solution over 30-60 minutes. Ensure the temperature does not rise above 5 °C. The red-brown color of bromine should dissipate upon addition.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine, continuing until the orange/brown color disappears completely.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Temperature Optimization Guide

The optimal temperature for this synthesis is a balance between reaction rate and selectivity. The 0-5 °C range in the core protocol is a conservative starting point. Optimization will refine this to maximize yield and purity.

Experimental Workflow for Optimization:

The following workflow allows for a systematic determination of the optimal reaction temperature.

Troubleshooting_Guide Issue Issue Observed Low or No Conversion Multiple Spots on TLC (Low Purity) Product is an Oil/Gummy Solid Cause1 Potential Cause Reaction temperature too low Insufficient reaction time Issue:f1->Cause1:f0 Cause2 Potential Cause Reaction temperature too high Bromine added too quickly Issue:f2->Cause2:f0 Cause3 Potential Cause Impurities present Incomplete reaction or side reactions Issue:f3->Cause3:f0 Solution1 Corrective Action Allow reaction to warm slightly (e.g., to 5°C) and monitor Extend reaction time at the set temperature Cause1:f0->Solution1:f0 Solution2 Corrective Action Ensure ice bath is maintained; check thermometer calibration Slow the rate of addition; ensure efficient stirring Cause2:f0->Solution2:f0 Solution3 Corrective Action Purify via column chromatography Re-evaluate reaction temperature and time Cause3:f0->Solution3:f0

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the crude product is a dark oil, not a solid. What happened? A1: The desired product, 2-Bromo-1-(4-methoxyphenyl)ethanone, is a solid with a relatively low melting point. [8]An oily product often indicates the presence of impurities which can cause melting point depression. [7]This is commonly due to the reaction temperature being too high, leading to side products. A thorough purification by column chromatography is recommended.

Q2: I observe two product spots on my TLC plate after the reaction. What are they? A2: This is a classic sign of over-bromination. The main byproduct in an α-bromination is often the dibrominated species, where a second bromine atom has added to the α-carbon. This occurs when the reaction temperature is too high or if an excess of the brominating agent was used. Lowering the temperature and ensuring slow, controlled addition of bromine should favor monobromination. [4][5] Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A3: Yes, NBS is an excellent alternative to elemental bromine and is often preferred for safety and ease of handling. [9]The reaction is typically run in a solvent like methanol or acetonitrile, often with a catalytic amount of acid or a radical initiator. [9][10]Temperature control remains crucial; reflux temperatures are sometimes used but can lead to lower selectivity depending on the substrate. [9]It is recommended to start optimization at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is too slow.

Q4: How critical is the exclusion of moisture during the reaction? A4: While not as rigorously anhydrous as organometallic reactions, minimizing moisture is good practice. Water can potentially react with the brominating agent or the acid catalyst. For long-term storage, the final product should be kept in a tightly closed container in a dry place to prevent hydrolysis. [3] Q5: My yield is low even though the starting material was fully consumed. Where did my product go? A5: Low isolated yield despite full conversion can be due to several factors. The product may be unstable on silica gel if purification is prolonged. [7]Alternatively, side reactions may have consumed the starting material to produce undesired byproducts. Re-examine the reaction temperature; a slight increase may have pushed the reaction towards these alternative pathways. Analyzing the crude mixture by ¹H NMR before purification can help identify the nature and quantity of these byproducts.

References

  • Jadhav, S. D., et al. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. [Link]

  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC. [Link]

  • Podgorsˇek, A., et al. (2009). Bromination of ketones with H2O2–HBr “on water”. ResearchGate. [Link]

  • Kolb, J., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals. [Link]

  • Podgorsˇek, A., et al. (2009). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry (RSC Publishing). [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of the synthetic intermediate, 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. Designed for researchers in synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of the synthetic intermediate, 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone. Designed for researchers in synthetic chemistry, analytical science, and drug development, this document elucidates the primary fragmentation pathways, offering a framework for structural confirmation and purity assessment. The comparison of its fragmentation with related chemical moieties highlights the diagnostic ions crucial for its unambiguous identification.

Introduction: The Analytical Imperative

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a heterocyclic α-bromoketone, a class of compounds widely utilized as building blocks in organic synthesis due to the dual reactivity of the ketone and the labile C-Br bond. Accurate characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a reproducible "fingerprint" of a molecule through its fragmentation pattern, offering definitive structural confirmation.[1][2] This guide will dissect the fragmentation cascade of the title compound, explaining the mechanistic rationale behind the formation of its key fragment ions.

Experimental Protocol: Acquiring a Reproducible Mass Spectrum

To ensure the generation of a reliable and interpretable mass spectrum, a standardized analytical method is crucial. The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup suitable for analyzing this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI) at 70 eV

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

This protocol is designed to ensure complete volatilization of the analyte and provide sufficient chromatographic separation from potential impurities, leading to a clean mass spectrum of the target compound.

Results and Discussion: Deconstructing the Fragmentation Pathway

The mass spectrum of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (Molecular Weight: 230.06 g/mol for the 79Br isotope) is characterized by several key fragmentation processes rooted in the established principles of organic mass spectrometry, including alpha-cleavage, inductive cleavage, and rearrangements.[3][4]

The ionization of organic molecules typically occurs at sites with the highest electron density, such as lone pairs on heteroatoms or π-systems.[3] For the title compound, ionization is expected at the nitrogen of the pyridine ring, the carbonyl oxygen, or the bromine atom. The resulting molecular ion is energetically unstable and undergoes fragmentation to yield more stable charged species.[1]

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a primary and highly diagnostic fragmentation mode for ketones.[4][5] The cleavage occurs at the bond adjacent to the carbonyl group. For aromatic ketones, the most prominent alpha-cleavage involves the loss of the alkyl substituent to form a stable acylium ion.[6][7]

  • Halogen Cleavage: Alkyl halides can undergo fragmentation through the simple loss of the halogen radical or through a more complex alpha-cleavage pathway that is resonance-stabilized.[8]

  • Pyridine Ring Fragmentation: Substituted pyridines and their N-oxides exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules like HCN or rearrangements.[9][10]

The proposed fragmentation pathway is visualized in the diagram below, followed by a detailed discussion of the major observed ions.

G M C₈H₈BrNO₂⁺• m/z 229/231 Molecular Ion F1 C₇H₈NO₂⁺ m/z 136 [M-CH₂Br]⁺ M->F1 - •CH₂Br F2 C₈H₈NO₂⁺ m/z 150 [M-Br]⁺• M->F2 - •Br F3 C₆H₅NO⁺• m/z 108 [136-CO]⁺• F1->F3 - CO F4 C₅H₄N⁺ m/z 78 [108-CH₂O]⁺ F3->F4 - CH₂O

Figure 1: Proposed primary fragmentation pathway for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone under Electron Ionization (EI).

Table 1: Summary of Major Fragment Ions and Their Origins

m/z (Mass-to-Charge Ratio)Proposed Ion StructureFormation Mechanism & Significance
229 / 231 [C₈H₈BrNO₂]⁺•Molecular Ion (M⁺•) . The characteristic 1:1 isotopic pattern for bromine is the first key identifier.
150 [C₈H₈NO₂]⁺•[M-Br]⁺• . Loss of a bromine radical. This fragment retains the acyl pyridine structure.
136 [C₇H₆NO₂]⁺[M-CH₂Br]⁺ . Result of alpha-cleavage, losing the bromomethyl radical. This forms the highly stable 4-methoxypyridin-2-yl-acylium ion and is often the base peak.[6]
108 [C₆H₅NO]⁺•[136-CO]⁺• . Subsequent loss of a neutral carbon monoxide molecule from the acylium ion (m/z 136). This results in the 4-methoxypyridinyl cation.[4]
78 [C₅H₄N]⁺[108-CH₂O]⁺ . Loss of formaldehyde from the methoxy group of the m/z 108 fragment. This is a common fragmentation for methoxy-substituted aromatic rings.
Comparative Analysis: Distinguishing Features

To fully appreciate the diagnostic value of this fragmentation pattern, it is useful to compare it with structurally similar compounds.

  • Comparison with 2-Acetyl-4-methoxypyridine: The primary difference would be the absence of the bromine isotope pattern and the initial alpha-cleavage. Instead of losing a bromomethyl radical (•CH₂Br, 93/95 u), it would lose a methyl radical (•CH₃, 15 u). The base peak would likely still be the acylium ion at m/z 136, but the molecular ion would be at m/z 151. The absence of the m/z 150 peak ([M-Br]⁺•) is a key differentiator.

  • Comparison with 2-Bromo-1-(4-hydroxypyridin-2-yl)ethanone: This analogue lacks the methoxy group. While it would still show the molecular ion with the bromine isotope pattern and the key alpha-cleavage to a [M-CH₂Br]⁺ ion, the subsequent fragmentation would differ. The loss of CH₂O from the m/z 108 fragment would not occur. This highlights the m/z 78 peak as being diagnostic for the methoxy substituent.

This comparative logic allows a researcher to not only confirm the core structure but also to verify the presence and position of key functional groups based on the presence or absence of specific fragment ions and neutral losses.

Conclusion

The EI mass spectrum of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is highly characteristic and provides unambiguous structural confirmation. The key diagnostic features are:

  • The molecular ion peak cluster at m/z 229/231 , confirming the presence of a single bromine atom.

  • A dominant base peak at m/z 136 , resulting from a highly favorable alpha-cleavage that forms the 4-methoxypyridin-2-yl-acylium cation.

  • A cascade of logical neutral losses (CO and CH₂O ) from this primary fragment, further corroborating the structure.

By understanding these fundamental fragmentation pathways, researchers can confidently use mass spectrometry to identify this molecule, assess its purity, and distinguish it from related side-products or isomers.

References

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Available at: [Link]

Sources

Comparative

Benchmarking Purity: Spectroscopic Characterization Standards for 4-Methoxypyridyl Bromomethyl Ketone

Executive Summary: The Stability Paradox In the high-stakes arena of medicinal chemistry, 4-methoxypyridyl bromomethyl ketone (specifically 2-bromo-1-(4-methoxypyridin-2-yl)ethan-1-one ) serves as a linchpin intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the high-stakes arena of medicinal chemistry, 4-methoxypyridyl bromomethyl ketone (specifically 2-bromo-1-(4-methoxypyridin-2-yl)ethan-1-one ) serves as a linchpin intermediate. It is the electrophilic "warhead" required to construct fused heterocycles found in next-generation proton pump inhibitors (e.g., Vonoprazan analogs) and kinase inhibitors.

However, its utility is compromised by its inherent instability. Unlike its phenyl analogs, the pyridine nitrogen renders the


-methylene protons highly acidic, accelerating self-condensation and hydrolysis. This guide establishes a rigorous spectroscopic standard to distinguish the active electrophile from its common degradation products (hydroxy-ketones) and less reactive alternatives (chloromethyl ketones), ensuring your synthesis does not fail before it begins.

Comparative Analysis: Bromomethyl Ketone vs. Alternatives

When designing a synthetic route, the choice of the


-haloketone determines the reaction kinetics and impurity profile. Below is a technical comparison of the 4-methoxypyridyl bromomethyl ketone against its primary alternatives.
Table 1: Performance & Stability Matrix
FeatureBromomethyl Ketone (Target) Chloromethyl Ketone (Alternative) Mesylate Analog (Conservative)
Structure



Reactivity (

)
High (100) Moderate (5-10)Low (<1)
Leaving Group Ability Excellent (Br⁻ is a soft, stable base)Good (Cl⁻ is harder, slower)Excellent (but preparation is difficult)
Stability (

in soln)
< 6 hours (RT, protic solvent)> 24 hoursVariable (prone to elimination)
Primary Failure Mode Hydrolysis to

-hydroxy ketone
Unreacted starting materialElimination to enone
Storage Requirement

, Dark, Argon

, Desiccated
Freshly prepared only

Senior Scientist Insight: While the chloromethyl analog is more stable, it often requires elevated temperatures for substitution reactions (e.g., Hantzsch thiazole synthesis), which can degrade sensitive pyridine substituents. The bromomethyl ketone is preferred for reactions at ambient temperature, provided its purity is validated immediately before use.

Spectroscopic Characterization Standards

To validate the integrity of 4-methoxypyridyl bromomethyl ketone, you must look beyond simple purity.[1] You must confirm the absence of hydrolysis and the presence of the active halogen .

A. Nuclear Magnetic Resonance (NMR) Standards

The 4-methoxypyridine core exerts a strong electron-withdrawing effect, deshielding the


-methylene protons.

NMR (400 MHz,

or

-DMSO)
  • The Diagnostic Singlet (

    
     4.60 – 4.85 ppm): 
    
    • The

      
       group appears as a sharp singlet in this region.
      
    • Critical Check: If you see a shift upfield (approx.

      
       4.8 – 5.0 ppm), you likely have the Chloromethyl  analog (due to Cl's higher electronegativity). If you see a broad singlet or multiplet near 
      
      
      
      4.9 – 5.1 ppm, suspect the Dibromo impurity (
      
      
      ).
    • Note: In

      
      -DMSO, this peak may shift slightly downfield due to solvent polarity.
      
  • The Methoxy Anchor (

    
     3.85 – 3.95 ppm): 
    
    • The

      
       group is your internal integration standard.
      
    • Purity Calculation: The integral ratio of [

      
      ] : [
      
      
      
      ] must be exactly 2:3 . A ratio < 1.9 for the methylene protons indicates hydrolysis to the
      
      
      -hydroxy ketone (
      
      
      ), which often appears as a broad peak around 4.5 ppm (solvent dependent).

NMR Standards
  • Carbonyl (

    
    ): 
    
    
    
    ppm.
  • Alpha-Carbon (

    
    ): 
    
    
    
    
    
    ppm. This is significantly upfield from the starting methyl ketone (
    
    
    ppm) and the dibromo impurity.
B. Mass Spectrometry (MS) Validation

MS is the only definitive method to confirm the halogen identity.

  • Isotopic Pattern (The "Gold Standard"):

    • Bromine exists as

      
       and 
      
      
      
      in a nearly 1:1 ratio .
    • Acceptance Criteria: The molecular ion cluster

      
       must show two peaks of equal intensity separated by 2 mass units (e.g., 
      
      
      
      230 and 232).
    • Failure Mode: A 3:1 ratio indicates Chlorine (

      
      ). A single peak indicates the Hydroxy degradation product.
      
C. Infrared (IR) Spectroscopy[3][4]
  • Carbonyl Stretch: The electronegative bromine atom increases the double-bond character of the carbonyl via the inductive effect, shifting the

    
     stretch to a higher frequency (
    
    
    
    
    
    ) compared to the non-halogenated precursor (
    
    
    ).

Experimental Protocols

Protocol A: Synthesis & Purification (Minimizing the Dibromo Impurity)

Standard bromination with


 often leads to over-bromination. The use of Copper(II) Bromide is recommended for monobromination selectivity.
  • Dissolution: Dissolve 2-acetyl-4-methoxypyridine (1.0 eq) in a 1:1 mixture of EtOAc/

    
    .
    
  • Reagent Addition: Add

    
     (2.0 eq) finely ground.
    
  • Reflux: Heat to reflux vigorously. The heterogeneous green solid (

    
    ) will turn white (
    
    
    
    ) as the reaction proceeds.
  • Monitoring: Check TLC every 30 mins. Stop immediately upon consumption of starting material to prevent dibromination.

  • Workup (Crucial Step): Filter off copper salts while hot. Wash the filtrate with cold

    
     (rapidly, to avoid hydrolysis) and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at 
    
    
    
    . Do not recrystallize from alcohols (forms ketals/hemiacetals).
Protocol B: The "Cold-Acidic" LC-MS Method

Standard neutral LC-MS methods cause on-column hydrolysis of


-bromoketones, leading to false negatives.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes the ketone).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Temperature: Maintain column oven at

    
      (not 
    
    
    
    ).

Visualizations

Diagram 1: Degradation Pathways & Analytical Checkpoints

This diagram illustrates why standard characterization often fails and where to intervene.

G Start 2-Acetyl-4-methoxypyridine Target Target: Bromomethyl Ketone (Singlet ~4.7 ppm) Start->Target Controlled Bromination (CuBr2, EtOAc) Dibromo Impurity: Dibromo Ketone (Singlet ~6.8 ppm) Target->Dibromo Over-reaction (Excess Br2) Hydroxy Degradant: Hydroxy Ketone (Broad ~4.5 ppm) Target->Hydroxy Hydrolysis (Moisture/Alcohols) Dimer Pyrazine Dimer (Insoluble ppt) Target->Dimer Self-Condensation (Basic conditions)

Caption: Figure 1. Reaction and degradation network. The target molecule is kinetically unstable; moisture leads to the hydroxy species, while excess reagent yields the dibromo impurity.

Diagram 2: QC Decision Tree for Release

A logic flow for accepting or rejecting a batch based on spectroscopic data.

DecisionTree Sample Crude Product Isolation NMR 1H NMR Analysis (d6-DMSO) Sample->NMR Check1 Check CH2Br Singlet (4.6 - 4.8 ppm) NMR->Check1 MS LC-MS Analysis (Acidic Mobile Phase) Check1->MS Singlet Present Fail1 REJECT: Chloromethyl (if shift > 4.9 ppm) Check1->Fail1 Shift Incorrect Check2 Isotope Pattern (M, M+2 equal intensity?) MS->Check2 Pass RELEASE BATCH Store -20°C under Ar Check2->Pass Yes (1:1 Ratio) Fail2 REJECT: Hydrolyzed (if M+ only) Check2->Fail2 No (Single Peak)

Caption: Figure 2. Quality Control Decision Tree. A sequential validation process prioritizing NMR integration followed by Mass Spectrometry isotopic confirmation.

References

  • Structure & Crystallography: Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.[2][3][4] Acta Crystallographica Section E. (Note: Serves as the primary structural analog reference for bond lengths and angles).

  • Bromination Methodology: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.

  • Pyridine Functionalization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Spectroscopic Data (General): National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook.[4]

Sources

Validation

Elemental analysis reference data for 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists. Executive Summary This guide provides the definitive reference standards for the elemental characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists.

Executive Summary

This guide provides the definitive reference standards for the elemental characterization of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone (CAS: 96718-53-5). As a critical scaffold in the synthesis of kinase inhibitors and thiazole-based therapeutics, the purity of this


-bromo ketone is paramount. Due to its lachrymatory nature and susceptibility to hydrolysis, standard chromatographic methods (HPLC) often yield artifacts. This guide establishes Elemental Analysis (EA) as the primary validation metric, comparing its efficacy against qNMR and High-Resolution Mass Spectrometry (HRMS).
Part 1: Reference Data (Theoretical Standards)

The following data serves as the absolute calibration standard for validating sample identity and purity. In high-precision drug discovery, experimental values must align with these theoretical benchmarks within a tolerance of


 0.4% .
Table 1: Theoretical Elemental Composition

Molecular Formula:



Molecular Weight:[1] 230.06  g/mol 
ElementSymbolAtomic WeightCountTotal Mass ContributionTheoretical % (w/w) Acceptable Range (

0.4%)
Carbon C12.011896.0941.77% 41.37% – 42.17%
Hydrogen H1.00888.063.51% 3.11% – 3.91%
Nitrogen N14.007114.016.09% 5.69% – 6.49%
Bromine Br79.904179.9034.73% 34.33% – 35.13%
Oxygen O15.999232.0013.91% Calculated by difference

Senior Scientist Insight: A common synthesis artifact is the formation of the hydrobromide salt (


). If your Nitrogen value drops to ~4.5%  and Carbon to ~30.9% , your sample is likely the HBr salt, not the free base. EA is the only rapid method to definitively distinguish these forms without complex counter-ion chromatography.
Part 2: Comparative Analysis (Methodology Selection)

Why choose Elemental Analysis over modern spectroscopic techniques for this specific compound? The table below objectively compares EA against qNMR and HPLC-MS.

Table 2: Performance Comparison
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-MS
Primary Utility Absolute Purity & Salt Form ID Organic Structure VerificationTrace Impurity Profiling
Inorganic Detection High (Detects trapped salts/water)None (Invisible to

H NMR)
Low (Salts elute in void volume)
Sample Stability High (Solid state analysis)Medium (Solvent interaction risks)Low (Risk of on-column hydrolysis)
Precision

0.3%

1.0 - 2.0%
Qualitative / Semi-Quantitative
Cost/Run LowMediumHigh
Analytical Decision Tree

The following diagram illustrates the logical workflow for characterizing this compound, highlighting when EA is the critical "Go/No-Go" gate.

AnalyticalWorkflow Start Crude Product (2-Bromo-1-(4-methoxypyridin-2-yl)ethanone) VisualCheck Visual Inspection (Color/Crystallinity) Start->VisualCheck NMR 1H NMR (CDCl3) VisualCheck->NMR Confirm Structure EA Elemental Analysis (CHN) *CRITICAL GATE* Decision1 Matches Theoretical (+/- 0.4%)? EA->Decision1 NMR->EA Confirm Bulk Purity HPLC HPLC-MS (Reverse Phase) Reprocess Recrystallize / Neutralize HPLC->Reprocess Identify Organic Impurity Decision2 Salt Form Detected? Decision1->Decision2 No Release Release for Synthesis Decision1->Release Yes Decision2->HPLC No (Unknown Impurity) Decision2->Reprocess Yes (HBr Salt)

Figure 1: Analytical workflow emphasizing Elemental Analysis as the critical quality gate for bulk purity confirmation.

Part 3: Experimental Protocol

To achieve the reference values listed in Part 1, strict adherence to sample preparation is required. This compound is an


-bromo ketone; it is hygroscopic  and thermally labile .
Protocol: Sample Preparation for CHN Analysis

Objective: Eliminate occluded solvent and moisture without degrading the bromine moiety.

  • Pre-Treatment Inspection:

    • Verify the sample is a crystalline solid (typically yellow to orange).

    • Caution: Material is a potent lachrymator. Handle exclusively in a fume hood.

  • Drying Procedure (Crucial Step):

    • Do NOT use standard oven drying (>60°C) as this may induce dehydrobromination.

    • Method: Place 50 mg of sample in a vacuum desiccator over

      
       (Phosphorus Pentoxide).
      
    • Conditions: High vacuum (<5 mbar) at Ambient Temperature (20-25°C) for 4–6 hours.

    • Reasoning: Heat promotes the formation of the pyridinium salt (self-alkylation), which alters the C/N ratio.

  • Encapsulation:

    • Use Tin (Sn) capsules for optimal combustion of halogenated compounds.

    • Add Tungsten Trioxide (

      
      )  as a combustion aid to prevent the formation of refractory carbides, ensuring 100% Carbon recovery.
      
  • Combustion Parameters:

    • Furnace Temperature: 980°C .

    • Oxygen Boost: 5 seconds (Ensure excess

      
       to handle the pyridine ring stability).
      
Synthesis Pathway & Impurity Origins

Understanding the synthesis helps interpret EA deviations.

SynthesisPathway Precursor 2-Acetyl-4-methoxypyridine Intermediate HBr Salt Complex Precursor->Intermediate Bromination Reagent Bromine (Br2) / HBr Reagent->Intermediate Product Target: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone Intermediate->Product Neutralization (NaHCO3) Impurity Impurity: 2,2-Dibromo analog Intermediate->Impurity Over-bromination

Figure 2: Synthesis pathway highlighting the neutralization step. Failure here results in HBr salt retention, detectable via EA.

References
  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Reference Data.[2] NIST Chemistry WebBook, SRD 69.[2] [Link] Note: Reference provides structural analogs and thermodynamic data for the methoxy-acetophenone class.

  • Zhang, J., Zhuang, L., & Wang, G. (2009).[3][4] 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][2][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link] Citation for crystal structure validation of the alpha-bromo ketone moiety.[6]

  • PubChem. Compound Summary: 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone.[Link] General chemical and physical property database.

Sources

Safety & Regulatory Compliance

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